Calcium laurate
Description
Current State of Scholarly Inquiry on Calcium Laurate
Scholarly interest in this compound spans various disciplines, including materials science, cosmetics, and pharmaceuticals. In materials science, research often focuses on its role in modifying the surface properties of other materials. For instance, studies have demonstrated that lauric acid can induce a hydrophilic to hydrophobic surface modification in calcium carbonate, with the formation of this compound being a key component of this transformation. rsc.orgresearchgate.net This has potential applications in developing environmentally friendly oil sorbents. rsc.orgresearchgate.net
In the cosmetics and pharmaceutical industries, research highlights its function as a lubricant, emulsifier, stabilizer, and viscosity-controlling agent. paulaschoice.itevitachem.com A significant area of investigation is its selective bactericidal activity. jst.go.jpresearchgate.netnih.gov Studies have shown that this compound exhibits notable efficacy against bacteria such as Staphylococcus aureus and Propionibacterium acnes, which are implicated in skin conditions, while showing lower activity against beneficial skin bacteria like Staphylococcus epidermidis. jst.go.jpresearchgate.netnih.govresearchgate.net The influence of pH on this bactericidal activity is a key research focus, with studies indicating higher activity under more acidic conditions. jst.go.jpresearchgate.netnih.gov
Methodological Approaches in this compound Research: An Overview
The investigation of this compound employs a diverse range of methodological approaches to synthesize and characterize the compound and to evaluate its properties and applications.
Synthesis Methods: Several methods are utilized for the synthesis of this compound, each with specific protocols to ensure purity and reproducibility. Common approaches include:
Direct Metathesis: This involves the reaction of potassium laurate with calcium nitrate (B79036). evitachem.com The process typically occurs at a controlled temperature of 50–55°C with vigorous stirring. evitachem.com
Neutralization Reaction: Lauric acid is neutralized using calcium hydroxide (B78521) or calcium oxide in an aqueous medium to form the this compound precipitate. evitachem.com
Ethanol-Aqueous Solution Method: In this method, lauric acid is dissolved in an ethanol-water mixture, followed by the addition of sodium hydroxide and then calcium chloride to induce precipitation. evitachem.comresearchgate.net
Characterization Techniques: A variety of analytical techniques are employed to confirm the structure, purity, and physical properties of synthesized this compound. These include:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the carboxylate-Ca²⁺ bond. rsc.org
X-Ray Diffraction (XRD): Employed to verify the crystallinity of the compound. rsc.org
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability and decomposition temperatures of this compound.
Scanning Electron Microscopy (SEM): Provides information on the morphology of this compound particles. researchgate.net
Stopped-Flow Spectrophotometry: This technique has been used to study the precipitation kinetics of this compound from solution. rsc.org
Interactive Data Table: Synthesis and Characterization Methods
| Methodological Category | Specific Technique/Approach | Purpose | Key Parameters/Observations | References |
| Synthesis | Direct Metathesis | To synthesize this compound | Reaction of potassium laurate and calcium nitrate at 50-55°C. | evitachem.com |
| Neutralization | To synthesize this compound | Reaction of lauric acid with calcium hydroxide/oxide. | evitachem.com | |
| Ethanol-Aqueous Solution | To synthesize this compound | Involves dissolution in ethanol-water, addition of NaOH and CaCl2. | evitachem.comresearchgate.net | |
| Characterization | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirming chemical bonds | Identifies the carboxylate-Ca²⁺ bond. | rsc.org |
| X-Ray Diffraction (XRD) | Determining crystallinity | Verifies the crystalline structure of the material. | rsc.org | |
| Thermogravimetric Analysis (TGA) | Assessing thermal stability | Measures weight change with temperature to find decomposition points. | ||
| Differential Scanning Calorimetry (DSC) | Assessing thermal properties | Measures heat flow associated with thermal transitions. | ||
| Scanning Electron Microscopy (SEM) | Analyzing morphology | Visualizes the shape and size of particles. | researchgate.net | |
| Stopped-Flow Spectrophotometry | Studying precipitation kinetics | Measures rapid changes in turbidity during precipitation. | rsc.org |
Emerging Research Frontiers in this compound Science
Current and future research on this compound is expanding into several innovative areas, driven by advancements in nanotechnology and a deeper understanding of its physicochemical properties.
One of the most promising frontiers is the development of nanocomposites and nanostructured materials . Researchers are exploring the in-situ synthesis of nanoparticles, such as calcium borate (B1201080), on a cellulose (B213188) acetate-laurate (CAL) template to create nanocomposites with enhanced properties. nih.gov These materials exhibit superior lubricating performance, suggesting potential applications as advanced lubricant additives. nih.gov The use of nanotechnology also opens up possibilities for creating novel drug delivery systems and more effective health supplements. biomedpharmajournal.orgibm.comnih.gov
Another emerging area is the application of this compound in environmental remediation . Its hydrophobic properties, particularly when integrated with materials like calcium carbonate, are being investigated for the selective absorption of oil from water, offering a potential solution for oil spill cleanup. rsc.orgresearchgate.net
Furthermore, the selective bactericidal properties of this compound continue to be a significant area of research. Future studies are likely to focus on optimizing formulations for dermatological applications and exploring its potential against a broader range of microorganisms. The influence of the microenvironment, such as pH, on its activity will remain a key aspect of this research. jst.go.jpresearchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAVKYLDRCDFQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Calcium dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30890592 | |
| Record name | Calcium dodecanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Dodecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4696-56-4 | |
| Record name | Calcium dodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium dodecanoate | |
| Source | EPA DSSTox | |
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| Record name | Calcium dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CALCIUM LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIV695L8O | |
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Sophisticated Synthetic Pathways and Mechanistic Investigations of Calcium Laurate
Novel Methodologies for Calcium Laurate Synthesis
The synthesis of this compound has evolved beyond simple precipitation reactions, with modern chemistry focusing on methods that are more efficient, sustainable, and capable of producing materials with tailored properties. Conventional synthesis often involves direct metathesis between a salt like potassium laurate and calcium nitrate (B79036), or the neutralization of lauric acid with calcium hydroxide (B78521). evitachem.com
Green chemistry principles, which encourage the design of products and processes that minimize hazardous substance use and generation, are increasingly being applied to the synthesis of this compound. kahedu.edu.in The core aims include preventing waste, maximizing atom economy, and utilizing renewable resources. researchgate.net
A primary green advantage in this compound production lies in its feedstock. Lauric acid is abundantly available from renewable plant-based sources such as coconut oil and palm kernel oil. evitachem.com This reduces reliance on depleting petrochemical feedstocks. kahedu.edu.in Synthesis methods are also being designed to be more energy-efficient, ideally operating at ambient temperature and pressure to minimize environmental and economic impacts. kahedu.edu.in
Key green strategies for this compound synthesis include:
Use of Safer Solvents: Replacing traditional organic solvents with water is a cornerstone of green chemistry. tmv.ac.in The neutralization reaction of lauric acid with calcium hydroxide can be effectively carried out in an aqueous medium, reducing hazards and environmental pollution. evitachem.com
Solvent-Free Reactions: Some of the most innovative green methods eliminate solvents entirely. A one-step, solvent-free route involves the reaction of molten lauric acid with calcium carbonate, which simultaneously synthesizes this compound and modifies the surface of the carbonate particles. rsc.org Mechanochemical synthesis is another prominent solvent-free technique. researchgate.net
Catalysis: The use of selective catalytic reagents is superior to stoichiometric reagents as it minimizes waste. tmv.ac.in Research continues to explore catalytic pathways that can improve the efficiency and selectivity of this compound formation.
Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing for industrial-scale production. drreddys.comu-tokyo.ac.jp This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and throughput. hybrid-chem.comnih.gov
While specific literature on the continuous flow synthesis of this compound is emerging, the principles can be readily applied to its known batch reactions, such as neutralization and metathesis. In a hypothetical flow process, solutions of lauric acid and a calcium salt would be pumped through micromixers into a temperature-controlled reactor coil or a packed bed reactor. drreddys.comnih.gov The continuous nature of the process allows for the rapid formation and collection of the product, minimizing reaction time and enabling easier integration with downstream purification steps. drreddys.com This approach is particularly advantageous for managing the exothermic nature of some reactions and handling solid precipitation, which can be managed using techniques like ultrasonication. hybrid-chem.comnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Process Mode | Reagents mixed in a single vessel | Reagents continuously pumped and mixed |
| Scalability | Challenging; requires larger reactors | Easier; run the process for a longer time |
| Heat Transfer | Often inefficient, hot spots can occur | Highly efficient due to high surface-to-volume ratio |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes at any time |
| Consistency | Potential for batch-to-batch variability | High product consistency and quality control |
Mechanochemistry is a solvent-free technique that uses mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. researchgate.net This method is recognized as a green chemistry approach due to its efficiency and elimination of solvent waste. researchgate.net The reaction is driven by the friction and impact forces between reactants within the mill, which can lead to the formation of nanoparticles. mdpi.com
For this compound, this process would involve milling a solid calcium salt (e.g., calcium chloride) with a solid laurate salt (e.g., sodium laurate). The mechanical energy facilitates the intimate mixing and solid-state displacement reaction between the precursors, yielding this compound and a salt byproduct. mdpi.com This method is noted for being rapid and efficient, potentially producing nanostructured materials with unique properties. lightsources.org
Hydrothermal and solvothermal synthesis are methods where chemical reactions occur in a liquid medium (water for hydrothermal, non-aqueous solvents for solvothermal) within a sealed, heated vessel called an autoclave. numberanalytics.com These techniques, often accelerated by microwave assistance, allow for the rapid synthesis of crystalline materials with controlled morphology. numberanalytics.comnih.gov
In the context of advanced materials, this compound is often synthesized via these methods as a key precursor. For instance, a calcium fatty acid precursor, such as this compound, can be formed hydrothermally and subsequently used in the synthesis of ultralong hydroxyapatite (B223615) (HAP) nanowires. researchgate.net Similarly, calcium borate (B1201080) nanoparticles have been grown in-situ on a cellulose (B213188) acetate-laurate (CAL) template using a hydrothermal method, where the laurate component is integral. nih.gov These processes demonstrate the role of hydro- and solvothermal methods in preparing this compound-based precursors for complex nanostructures. researchgate.netnih.gov
In-situ synthesis involves forming a new substance directly on or within a substrate, creating a composite material with integrated properties. This approach has been successfully applied to create this compound-based composites.
A notable example is the in-situ surface modification of calcium carbonate (CaCO₃). In a one-step, solvent-free process, molten lauric acid is reacted directly with CaCO₃ particles. rsc.orgresearchgate.net This leads to the formation of a hydrophobic this compound layer on the particle surface, dramatically changing its properties from hydrophilic to oleophilic. rsc.orgresearchgate.net Fourier transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) have been used to confirm the presence of the newly formed this compound in these composites. rsc.orgresearchgate.net
Another application is the synthesis of nanocomposites for use as lubricant additives. In one study, calcium borate (CB) nanoparticles were grown in-situ on a cellulose acetate-laurate (CAL) template via a hydrothermal method. nih.gov This technique ensures a uniform dispersion of the CB nanoparticles within the CAL matrix, creating a synergistic composite material. nih.gov
Table 2: Effect of Lauric Acid Concentration on Calcium Carbonate Surface Properties
| Lauric Acid Concentration | Resulting Phase | Water Contact Angle | Reference |
| 0% | Rhombohedral Calcite (hydrophilic) | < 10° | rsc.org |
| Increasing Conc. | Rosette-shaped Aragonite (hydrophobic) | Up to 140° | rsc.org |
Hydrothermal and Solvothermal Synthesis of this compound Precursors
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing synthesis and controlling product properties. The mechanism of this compound formation depends heavily on the chosen synthetic pathway.
For simple aqueous synthesis, such as the metathesis reaction between potassium laurate and calcium nitrate, the mechanism is a straightforward ionic displacement driven by the low solubility of this compound in water. evitachem.com Similarly, the neutralization reaction between lauric acid and calcium hydroxide is a classic acid-base reaction, where the laurate anion and calcium cation combine to form the salt. evitachem.com
In more sophisticated syntheses, the mechanisms are more complex. The Arndt-Eistert synthesis , a method for one-carbon homologation of carboxylic acids, proceeds through an α-diazoketone intermediate that undergoes a Wolff-Rearrangement to form a ketene (B1206846). organic-chemistry.org This ketene is then trapped by a nucleophile to yield the final product. organic-chemistry.org
For in-situ growth on calcium carbonate, the reaction is believed to occur at the interface between the molten lauric acid and the solid CaCO₃ surface. This likely involves a dissolution-recrystallization process or an additive-mediated nucleation mechanism, where the lauric acid induces a phase transformation in the CaCO₃ while reacting to form the this compound layer. researchgate.net
The bactericidal activity of divalent metal salts of lauric acid, including this compound, is mechanistically linked to the salt's solubility and the catalytic activity of the metal ion. acs.org The morphology of the salt, which typically forms lamellar crystalline structures, also plays a role in its interaction with biological systems. acs.org Modern techniques for mechanism elucidation include in-situ monitoring with spectroscopic tools to track reaction progress and identify transient intermediates. mt.com
Kinetic Studies of this compound Formation Reactions
The formation of this compound, a metallic soap, typically occurs via precipitation reactions that are often characterized by rapid reaction rates upon the mixing of reactants. While detailed kinetic modeling for this compound formation is not extensively documented in publicly available literature, the synthesis protocols themselves provide insight into key kinetic parameters. The reaction is generally considered to be kinetically controlled, with temperature being a significant factor influencing the rate of formation.
For instance, in direct metathesis methods involving the reaction of a soluble laurate salt (like potassium laurate) with a calcium salt, elevated temperatures in the range of 50–55°C are employed to enhance reaction kinetics. Similarly, syntheses starting from lauric acid often use temperatures between 60-80°C. These conditions suggest that sufficient thermal energy is required to overcome the activation energy barrier for the reaction, thereby increasing the frequency and energy of molecular collisions and accelerating the formation of the this compound precipitate. The decomposition of calcium soaps is reported to be a zero-order kinetic reaction, suggesting the rate is independent of the concentration of the reactant once the process begins, with a calculated activation energy of 26.80 kcal/mol for a similar calcium soap, calcium myristate. chemrj.org
The following table summarizes factors that influence the reaction kinetics of this compound formation based on common synthesis methods.
| Kinetic Parameter | Influence on Reaction Rate | Typical Range/Condition | Rationale |
| Temperature | Increases reaction rate | 50 - 80°C | Provides activation energy, increases molecular motion and collision frequency. |
| Reactant State | Faster in solution | Aqueous or ethanol (B145695)/water systems | Maximizes contact and mobility of reacting ions (laurate and Ca²⁺). |
| Stirring/Agitation | Increases reaction rate | Vigorous stirring | Improves mass transfer, ensuring reactants are well-mixed and preventing localized concentration gradients. |
Spectroscopic Probing of Reaction Intermediates in this compound Synthesis
The direct spectroscopic detection of transient intermediates in the synthesis of this compound is challenging due to the rapid nature of the precipitation reaction. However, spectroscopic techniques are crucial for monitoring the reaction progress and confirming the formation of the final product by identifying key functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy is a primary tool used in these analyses. mdpi.com The synthesis of this compound from lauric acid involves the conversion of a carboxylic acid group (-COOH) into a carboxylate salt (-COO⁻). This transformation can be monitored by observing:
The disappearance of the characteristic C=O stretching vibration of the dimeric carboxylic acid, typically found around 1700-1712 cm⁻¹. acs.orgresearchgate.net
The appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻), which are located at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively. mdpi.com
In one study involving the formation of metal-fatty acid salts, FTIR analysis confirmed the creation of a reaction intermediate by detecting a shift in the C=O stretching frequency from 1712 cm⁻¹ to 1557 cm⁻¹, indicating the deprotonation of the fatty acid at an early stage of the reaction. acs.org
While stable intermediates are not typically isolated, advanced techniques like tandem mass spectrometry (MS/MS) can be employed to study related systems. nih.gov In lipid analysis, MS/MS can identify fragment ions corresponding to the neutral loss of fatty acids or their salts, providing structural information. nih.gov Such methods could theoretically be adapted to probe the reaction mixture during this compound synthesis to identify ionic species and potential short-lived complexes in the solution phase just before precipitation.
The table below outlines the key spectroscopic changes used to monitor this compound formation.
| Spectroscopic Technique | Reactant (Lauric Acid) Signature | Product (this compound) Signature | Inference |
| FTIR | Strong C=O stretch (~1710 cm⁻¹) | Asymmetric -COO⁻ stretch (~1540-1580 cm⁻¹) | Conversion of carboxylic acid to carboxylate salt. mdpi.comacs.org |
| FTIR | Broad O-H stretch (~2500-3300 cm⁻¹) | Disappearance of broad O-H stretch | Loss of the acidic proton. mdpi.com |
Influence of pH on this compound Formation Pathways
The pH of the reaction medium is a critical parameter that dictates the pathway and efficiency of this compound formation. The synthesis fundamentally relies on the reaction between the laurate anion (C₁₁H₂₃COO⁻) and the calcium cation (Ca²⁺). The availability of the laurate anion is directly controlled by the pH.
Lauric acid is a weak acid, meaning it exists in equilibrium between its protonated (acid) form and its deprotonated (laurate anion) form. nih.gov At low pH (acidic conditions), the equilibrium favors the protonated, neutral lauric acid, which is less available to react with calcium ions. nih.govacs.org As the pH increases (becomes more alkaline), the carboxylic acid group is deprotonated, increasing the concentration of the soluble laurate anion and making it readily available for precipitation with Ca²⁺ ions. cambridge.org
For this reason, many synthesis protocols, such as the ethanol-aqueous solution method, involve the addition of a base like sodium hydroxide to raise the pH to a range of 10-11. This ensures the complete conversion of lauric acid to sodium laurate, which then undergoes a metathesis reaction with a calcium salt. researchgate.net Studies on the behavior of lauric acid show that at pH values above 6.5, its affinity for the micellar phase (and by extension, its anionic form) increases significantly. cambridge.org Conversely, under acidic conditions (e.g., pH below 7), lauric acid tends to remain in its protonated state, which can hinder the formation of this compound soap. nih.gov
| pH Condition | Dominant Lauric Acid Species | Effect on this compound Formation | Reference |
| Acidic (e.g., pH < 6) | Protonated Lauric Acid (C₁₁H₂₃COOH) | Formation is inhibited due to low concentration of laurate anions. | nih.govcambridge.org |
| Neutral to Slightly Alkaline (pH 7-9) | Mixture of Lauric Acid and Laurate Anion | Formation becomes more favorable as laurate concentration increases. | nih.gov |
| Alkaline (e.g., pH > 10) | Deprotonated Laurate Anion (C₁₁H₂₃COO⁻) | Formation is highly favorable; often the target pH for synthesis. | researchgate.net |
Control of this compound Purity and Crystallinity through Synthetic Parameters
Influence of Reactant Stoichiometry on this compound Product Characteristics
The stoichiometry of the reactants is a fundamental parameter that must be precisely controlled to ensure the high purity and yield of this compound. The chemical reaction for the formation of this compound from a laurate salt and a calcium salt is:
2 C₁₁H₂₃COO⁻ + Ca²⁺ → Ca(C₁₁H₂₃COO)₂
This equation shows that the reaction requires a molar ratio of two laurate ions for every one calcium ion. Therefore, to achieve complete conversion and high purity, the synthesis must be performed using a 2:1 molar ratio of the laurate source (e.g., lauric acid, sodium laurate) to the calcium source (e.g., calcium hydroxide, calcium chloride).
Deviations from this stoichiometric ratio can lead to impurities in the final product.
Excess Lauric Acid: If lauric acid is in excess, the unreacted acid will remain in the product, lowering its purity.
Excess Calcium Salt: An excess of the calcium source (e.g., calcium nitrate or calcium chloride) can also lead to reduced yield and contamination of the final product with unreacted water-soluble salts, which must be removed through extensive washing steps.
Achieving the correct stoichiometry is therefore essential for maximizing yield and minimizing post-synthesis purification efforts.
| Stoichiometric Ratio (Laurate:Calcium) | Expected Outcome | Potential Impurities | Reference |
| 2:1 (Ideal) | High yield, high purity product. | Minimal | |
| > 2:1 (Excess Laurate) | Lower purity, potential for unreacted starting material. | Unreacted lauric acid | |
| < 2:1 (Excess Calcium) | Reduced yield, lower purity. | Unreacted calcium salts (e.g., CaCl₂, Ca(NO₃)₂) |
Role of Solvent Systems in this compound Crystallization and Morphology
The choice of solvent system plays a critical role in the synthesis of this compound, influencing reactant solubility, reaction rate, and the crystallinity and morphology of the final product. Since this compound is a product of the reaction between a lipophilic fatty acid and a water-soluble metal salt, a carefully chosen solvent system is needed to bring these dissimilar reactants together.
A common and effective approach is the use of a mixed solvent system, such as an ethanol-water mixture. researchgate.netresearchgate.net In this system:
Ethanol acts as a solvent for the non-polar lauric acid.
Water acts as a solvent for the ionic calcium salt (e.g., calcium chloride).
This miscible solvent pair creates a homogeneous solution where the reacting ions can interact effectively. mdpi.com The subsequent formation of this compound, which is insoluble in the ethanol-water mixture, leads to its precipitation out of the solution. researchgate.net The properties of the solvent, such as polarity and its interaction with the crystal faces, can directly influence the crystal's habit and morphology. nih.gov For example, studies on calcium carbonate crystallization show that changing the ethanol-to-water ratio can alter the crystal phase and shape from rhombohedral to vaterite structures. whiterose.ac.uk
Furthermore, solvents are used in the purification stage. Recrystallization from non-polar organic solvents like hexane (B92381) can be used to improve the purity of the synthesized this compound. Washing the precipitate with solvents like ethanol and water is also a critical step to remove unreacted starting materials and soluble by-products.
| Solvent/System | Role in Synthesis/Purification | Effect on Product Characteristics | Reference |
| Ethanol-Water Mixture | Reaction medium | Facilitates reaction between lipophilic and hydrophilic reactants; influences crystal morphology and phase. | researchgate.netresearchgate.netwhiterose.ac.uk |
| Water | Washing agent | Removes water-soluble impurities like sodium chloride or calcium nitrate. | |
| Ethanol/Acetone | Washing agent | Removes unreacted lauric acid and other organic impurities. | researchgate.net |
| Hexane | Recrystallization solvent | Purifies the final product by dissolving it at a higher temperature and allowing it to crystallize upon cooling, leaving impurities behind. |
Advanced Spectroscopic and Diffractional Characterization of Calcium Laurate Structure and Morphology
High-Resolution Spectroscopic Analysis of Calcium Laurate
Spectroscopic techniques are pivotal in revealing the atomic and molecular characteristics of this compound, offering insights into its bonding, conformation, and surface chemistry.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the atomic-level structure and dynamics of solid materials like this compound. wikipedia.orgnih.gov By analyzing the interactions of nuclear spins within a magnetic field, ssNMR provides detailed information on the molecular conformation and folding of the laurate chains. wikipedia.orgnih.gov The chemical shifts observed in an NMR spectrum are highly sensitive to the local chemical environment of each nucleus, allowing for the differentiation of atoms in various conformational states. nih.govmst.edu
In the solid state, the restricted motion of molecules leads to anisotropic interactions, which can broaden the NMR signals into what is known as a powder pattern. wikipedia.org To overcome this and achieve higher resolution, a technique called magic-angle spinning (MAS) is routinely employed. wikipedia.orgnih.gov MAS involves rapidly spinning the sample at a specific angle (54.7°) relative to the magnetic field, which averages out the anisotropic interactions and results in sharper, more defined spectral lines. wikipedia.orgnih.gov This allows for a more precise determination of the molecular conformation of the laurate component in this compound. Two-dimensional NMR experiments can further provide constraints on internuclear distances, offering deeper insights into the packing and folding of the fatty acid chains within the solid structure. nih.gov
FTIR Spectroscopy operates on the principle of infrared light absorption by molecules, which induces vibrations in bonds that possess a changing dipole moment. photothermal.com In the analysis of this compound, FTIR is particularly effective for confirming the formation of the carboxylate-Ca²⁺ bond. The characteristic peak for the C=O stretch in the free lauric acid (around 1700 cm⁻¹) disappears upon salt formation, and a new, strong absorption band appears around 1540-1580 cm⁻¹, corresponding to the asymmetric stretching of the carboxylate group (COO⁻) coordinated to the calcium ion. The presence of this band and the absence of the carboxylic acid peak confirm the successful synthesis of this compound.
Raman Spectroscopy , conversely, measures the inelastic scattering of light resulting from molecular vibrations that cause a change in the molecule's polarizability. photothermal.com It is often complementary to FTIR, as it is more sensitive to non-polar bonds. photothermal.com For this compound, Raman spectroscopy can provide information on the hydrocarbon chain conformation and the symmetric stretching of the carboxylate group. The combination of both FTIR and Raman spectra offers a comprehensive vibrational profile, enabling detailed structural characterization and identification. mdpi.comphotothermal.com
Table 1: Key Vibrational Bands for this compound Analysis
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|---|
| FTIR | ~1540-1580 | Asymmetric COO⁻ stretch | Confirmation of carboxylate salt formation |
| FTIR | ~1700 | C=O stretch of -COOH | Absence indicates complete reaction of lauric acid |
| Raman | Varies | C-C and C-H vibrations | Information on hydrocarbon chain conformation |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms on the very top surface (typically 1-10 nm) of a material. thermofisher.comwikipedia.org This makes it invaluable for studying the surface chemistry and bonding in this compound. wikipedia.orguoregon.edu
The process involves irradiating the sample with X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. eag.com The binding energy is unique to each element and is also sensitive to the element's oxidation state and local bonding environment. wikipedia.orgeag.com
For this compound, high-resolution XPS spectra of the Ca 2p, O 1s, and C 1s core levels provide critical information.
Ca 2p Spectrum: The binding energy of the Ca 2p peak confirms the presence of calcium in its +2 oxidation state. Shifts in this peak can indicate different coordination environments.
O 1s Spectrum: The O 1s spectrum can distinguish between the oxygen atoms in the carboxylate group (COO⁻) and any surface-adsorbed oxygen or hydroxide (B78521) species.
C 1s Spectrum: The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the hydrocarbon chain (-CH₂) and the carboxylate group (-COO⁻).
This detailed surface chemical information is crucial for understanding the performance of this compound in applications where surface interactions are dominant. thermofisher.com In-situ synthesis studies have utilized XPS to analyze the surface chemical states, confirming the presence of chemical bonding between components in composite materials containing this compound derivatives. scribd.com
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure around a specific absorbing atom. digitellinc.comnih.gov For this compound, XAS at the calcium K-edge is used to probe the coordination environment of the Ca²⁺ ions. digitellinc.com
The technique measures the absorption of X-rays as a function of energy. The resulting spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom. digitellinc.com The features in the Ca K-edge XANES spectrum of this compound are diagnostic of the local environment around the calcium ions, influenced by the surrounding carboxylate oxygen atoms. nih.gov Studies on various calcium-containing materials have shown that XANES spectra are sensitive to coordination number, bond distance, and bond angles. digitellinc.com
EXAFS: The EXAFS region, at higher energies past the edge, contains information about the number, type, and distance of neighboring atoms in the first few coordination shells. Analysis of the EXAFS data for this compound can determine the precise Ca-O bond lengths and the number of oxygen atoms directly coordinated to the calcium ion.
XAS is particularly valuable because it does not require crystalline samples and can be applied to amorphous or disordered systems, providing insights into the calcium coordination that are not accessible by diffraction techniques alone. digitellinc.comnih.gov
X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Chemistry and Bonding
Crystallographic and Morphological Investigations of this compound
Diffraction techniques are essential for determining the long-range atomic order and crystalline properties of materials like this compound.
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure, identifying phases, and studying polymorphism in solid materials. rigaku.comrms-foundation.ch The technique works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials produce a unique diffraction pattern of peaks at specific angles (2θ), which acts as a fingerprint for that particular crystal structure. jkdhs.org
For this compound, XRD is used to:
Confirm Crystallinity: The presence of sharp peaks in the diffraction pattern confirms the crystalline nature of the synthesized this compound. ulisboa.pt
Identify Polymorphs: Polymorphism is the ability of a substance to exist in more than one crystal structure. Different polymorphs of a compound will produce distinct XRD patterns. rigaku.comrms-foundation.ch While specific polymorphs of this compound are not as extensively documented as those for simpler compounds like calcium carbonate, XRD is the definitive tool for their identification. mdpi.com
Phase Purity: XRD analysis can verify the purity of a this compound sample by detecting the presence of diffraction peaks from unreacted starting materials (like lauric acid) or other crystalline impurities.
Studies involving the synthesis of calcium carbonate modified with lauric acid have used XRD to confirm the phase and morphology of the resulting particles, establishing the presence of this compound within the product. researchgate.net The diffraction pattern provides fundamental information about the repeating atomic arrangement within the this compound crystal lattice.
Electron Microscopy (TEM, SEM) for this compound Particle Morphology and Aggregate Formation
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are pivotal in elucidating the morphology and aggregation behavior of this compound particles. These methods provide direct visualization of particle shape, size, and the nature of their agglomerates.
Studies employing SEM have revealed that this compound typically forms plate-like particles. acs.org These primary particles have a propensity to assemble into larger structures. For instance, when formed in the presence of dissolving calcite, this compound contributes to the formation of "lacey aggregates" which are composed of both spherical- and ring-like particles. rsc.org The chemical composition of these aggregates, confirmed by Energy Dispersive X-ray (EDX) analysis, shows a significant calcium content alongside carbon and oxygen, confirming the presence of calcium-organic associations. rsc.org
In applications involving composite materials, such as in-situ synthesis with calcium borate (B1201080), SEM analysis has shown that this compound can act as a template, leading to the uniform dispersion of nanoparticles. nih.gov Similarly, when used as a modifier for hardened cement paste, SEM observations indicate that the introduction of sodium laurate (a precursor to this compound in this context) can fill cracks and holes in the material's matrix, contributing to a denser structure. researchgate.netsemanticscholar.org
TEM analysis provides higher resolution imaging, complementing SEM data by offering more detailed insights into the particle and aggregate ultrastructure. For example, in studies of Ca-organic assemblages, TEM has been used to confirm the amorphous nature of the organic aggregates containing this compound through selected area electron diffraction (SAED) analysis. rsc.org The combination of SEM and TEM allows for a comprehensive understanding of how this compound particles behave at both the micro and nano-scale, from their fundamental particle shape to their role in the formation of complex aggregated structures in various matrices. rsc.orgresearchgate.net
Table 1: Summary of Electron Microscopy Findings for this compound
| Analytical Technique | Observation | Description | Source(s) |
|---|---|---|---|
| SEM | Particle Morphology | Reveals plate-like particles as the primary morphology of this compound. | acs.org |
| Aggregate Formation | Shows the formation of "lacey aggregates" composed of spherical and ring-like particles when formed with dissolving calcite. | rsc.org | |
| Composite Structure | Demonstrates the role of this compound as a template for uniform nanoparticle dispersion in composites. | nih.gov | |
| Material Modification | Indicates that laurates can fill micro-structural defects like cracks and holes in cementitious materials. | researchgate.netsemanticscholar.org | |
| TEM | Aggregate Ultrastructure | Confirms the amorphous nature of the this compound-containing organic aggregates via SAED. | rsc.org |
| Elemental Distribution | Used with EDX to show a homogeneous spatial distribution of Ca, C, and O within the aggregates. | rsc.org |
Atomic Force Microscopy (AFM) for this compound Surface Topography and Nanoscale Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information and allows for the measurement of nanoscale forces. wikipedia.org This makes it an invaluable tool for characterizing the surface of this compound and understanding its interactions at the molecular level.
AFM studies can reveal the nanoscale topography of surfaces treated with or composed of this compound. For instance, in the context of modifying calcium carbonate surfaces, AFM can be used to assess the changes in surface roughness. researchgate.net The formation of a this compound layer on a substrate can alter the surface energy and texture, which is quantifiable with AFM. researchgate.netacs.org
Beyond imaging, AFM is utilized in force spectroscopy mode to probe the interactions between the AFM tip (which can be functionalized) and the sample surface. mdpi.comrsc.org This allows for the direct measurement of adhesion and interaction energies. For example, by studying the interaction forces between a surface and laurate molecules, insights into the binding mechanisms can be gained. rsc.org In studies involving the interaction of organic molecules with mineral surfaces like calcite, AFM-based techniques such as IR s-SNOM (Infrared Scanning Near-field Optical Microscopy) can provide chemical information at the nanoscale, helping to identify the presence of laurate functional groups on the surface. rsc.org The precipitation of this compound from a solution has been studied, and AFM allows for the observation of crystal growth at the nanometer scale, providing insights into the crystallization mechanism. researchgate.net
The ability of AFM to operate in liquid environments is particularly advantageous for studying nanoscale interactions in conditions that mimic real-world systems. This enables the investigation of how factors like solvent and the presence of other ions influence the adsorption and interaction of this compound on various surfaces.
Table 2: AFM Applications in the Study of this compound
| AFM Application | Measurement/Observation | Significance | Source(s) |
|---|---|---|---|
| Topographical Imaging | Surface Roughness | Quantifies changes in surface texture upon formation of a this compound layer. | researchgate.net |
| Crystal Growth | Allows for real-time, in-situ observation of this compound crystal formation and growth on surfaces. | researchgate.net | |
| Force Spectroscopy | Adhesion Forces | Measures the binding strength between this compound and various substrates at the nanoscale. | mdpi.com |
| Interaction Energies | Provides quantitative data on the energetic landscape of interactions involving this compound. | mdpi.com | |
| Chemical Identification (IR s-SNOM) | Nanoscale Chemical Mapping | Identifies the spatial distribution of laurate functional groups on a surface with high resolution. | rsc.org |
Colloidal and Interfacial Science of Calcium Laurate Systems
Self-Assembly Mechanisms of Calcium Laurate in Aqueous and Non-Aqueous Media
The self-assembly of this compound, a metallic soap, is dictated by the amphiphilic nature of the laurate anion and the bridging capabilities of the calcium cation. This leads to the formation of various aggregate structures in both aqueous and non-aqueous environments, driven by a delicate balance of hydrophobic, electrostatic, and coordination interactions.
Micellar and Vesicular Formation of this compound Aggregates
In aqueous solutions, laurate anions, the conjugate base of lauric acid, can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). These are typically spherical or cylindrical aggregates where the hydrophobic laurate tails form a core, shielded from the water, while the hydrophilic carboxylate head groups are exposed to the aqueous phase. The presence of calcium ions significantly influences this process. Calcium ions can reduce the CMC of anionic surfactants and promote the transition from smaller spherical micelles to larger, more complex structures like cylindrical or worm-like micelles and vesicles. nih.govrsc.org
Vesicles are enclosed bilayer structures with an aqueous core. The formation of this compound vesicles is a more complex phenomenon, often occurring in mixed surfactant systems. For instance, in systems containing this compound and an alkyldimethylamine oxide (C(n)DMAO), vesicle formation is driven by the coordination between the Ca2+ ions and the N→O groups of the C(n)DMAO, in addition to electrostatic and hydrophobic interactions. researchgate.net The polarity of the headgroup plays a crucial role; vesicles are more readily formed with calcium surfactants possessing highly polar headgroups. researchgate.net In the case of this compound, which has a less polar carboxylate group compared to sulfates or sulfonates, vesicle formation is less favorable and typically requires the presence of a co-surfactant with a long hydrophobic chain. researchgate.net
The transition between micelles and vesicles is influenced by factors such as pH, temperature, and the presence of other ions. diva-portal.orgnih.gov For fatty acids like lauric acid, vesicle formation is often observed near the apparent pKa, where both the protonated (lauric acid) and deprotonated (laurate) forms coexist in significant amounts. nih.govresearchgate.net At higher pH values where the anionic laurate form dominates, micelles are more common. nih.govresearchgate.net
Liquid Crystalline Phases of this compound and Their Structural Organization
Under certain conditions of concentration and temperature, this compound can form lyotropic liquid crystalline phases. wikipedia.org These are ordered states of matter that exhibit properties between those of a liquid and a solid crystal. The formation of these phases is a result of the self-organization of the amphiphilic laurate molecules. wikipedia.orgnih.gov
In the presence of a solvent, typically water, this compound molecules can arrange themselves into various ordered structures, such as lamellar, hexagonal, or cubic phases. The lamellar phase (Lα) consists of bilayers of laurate molecules separated by layers of the solvent. nih.gov This structure is often associated with an increase in the stability of emulsions. ntnu.no The addition of salts can induce structural changes in the micelles, leading to the formation of lamellar structures. mdpi.com
The specific type of liquid crystalline phase formed depends on factors like the concentration of this compound, the temperature, and the nature of the solvent. wikipedia.org For example, in non-aqueous solvents, inverse structures can form where the polar headgroups are in the interior and the hydrophobic tails extend into the organic solvent. rsc.org The presence of calcium ions can facilitate the formation of these ordered structures by bridging between the carboxylate headgroups of the laurate molecules, promoting a more compact and ordered arrangement.
The study of liquid crystalline phases is important for understanding the behavior of this compound in various applications, as the formation of these phases can significantly impact the rheological properties and stability of formulations.
Adsorption and Interfacial Behavior of this compound
The surface-active nature of this compound governs its behavior at interfaces, leading to adsorption phenomena that are critical in various industrial and natural processes.
This compound Adsorption at Solid-Liquid Interfaces: Mechanistic Insights
This compound exhibits a strong affinity for various solid surfaces, leading to its adsorption at the solid-liquid interface. aimehq.orgresearchgate.net The mechanism of adsorption is influenced by the nature of the solid surface, the solvent, and the presence of other ions. On polar surfaces like calcite (calcium carbonate), the adsorption can occur through interactions between the carboxylate headgroups of the laurate and the calcium ions on the mineral surface. researchgate.net
On negatively charged surfaces such as silica (B1680970) at high pH, the adsorption of calcium ions can precede the adsorption of laurate anions, with the divalent cations acting as a bridge between the surface and the surfactant. utwente.nl This can lead to the formation of a more hydrophobic surface.
Molecular dynamics simulations have provided insights into the packing of surfactant molecules at interfaces. mdpi.com The interfacial concentration of the surfactant plays a key role; at low concentrations, the adsorbed molecules may lie flat on the surface, while at higher concentrations, they can form more densely packed monolayers or even bilayers. researchgate.netmdpi.com The structure of the adsorbed layer can range from a disordered arrangement to a highly ordered one, depending on the specific interactions and conditions. researchgate.net
The adsorption of this compound at solid-liquid interfaces is a key factor in processes such as flotation, lubrication, and the modification of pigment surfaces.
Role of this compound in Emulsion and Suspension Stabilization Mechanisms
This compound can act as a stabilizer for both emulsions (liquid-in-liquid dispersions) and suspensions (solid-in-liquid dispersions). Its effectiveness as a stabilizer stems from its ability to adsorb at the interface between the dispersed and continuous phases.
In emulsions, this compound can form a protective film around the dispersed droplets, preventing them from coalescing. uomustansiriyah.edu.iq The stability of the emulsion is often enhanced by the formation of a rigid interfacial film, which can be associated with the presence of liquid crystalline phases at the interface. ntnu.no The presence of Ca2+ ions can contribute to the formation of stable monolayers of laurate at the oil-water interface, particularly at elevated pH. ntnu.no However, in some cases, the formation of insoluble this compound can disrupt foam formation in detergent solutions. evitachem.com
In suspensions, this compound can adsorb onto the surface of solid particles, preventing them from agglomerating and settling. google.com For instance, in the case of calcium carbonate suspensions, the formation of a solid/oil/water (S/O/W) emulsion with calcium carbonate encapsulated within oil droplets stabilized by an emulsifier can improve its dispersion stability in liquid food systems. mdpi.com The hydrophobic nature of this compound, due to its long alkyl chain, is a key factor in its function as a suspension stabilizer. mdpi.com
The table below summarizes the stabilization mechanisms of this compound:
| System | Stabilization Mechanism | Key Factors |
| Emulsions | Formation of a protective interfacial film around droplets. | Adsorption at the oil-water interface, formation of rigid films, presence of liquid crystalline phases. |
| Suspensions | Adsorption onto solid particle surfaces, preventing aggregation. | Hydrophobic interactions, surface charge modification. |
Surface Wettability Modification Induced by this compound
The adsorption of this compound onto a solid surface can significantly alter its wettability, which is the tendency of a liquid to spread over a solid surface. dovepress.com Generally, the adsorption of amphiphilic molecules like this compound can render a hydrophilic (water-loving) surface more hydrophobic (water-repelling), or vice versa.
When this compound adsorbs onto a hydrophilic surface, the hydrophobic laurate tails orient away from the surface, creating a new, hydrophobic interface. This change in wettability is quantified by the contact angle of a water droplet on the surface. An increase in the water contact angle indicates a shift towards hydrophobicity. mdpi.comresearchgate.net For example, the in-situ formation of this compound on the surface of calcium carbonate particles has been shown to dramatically increase the water contact angle, making the particles hydrophobic and oleophilic (oil-loving). researchgate.net
This modification of surface wettability is crucial in a variety of applications. For instance, creating superhydrophobic surfaces with high contact angles (greater than 150°) and low roll-off angles can be achieved by combining a rough surface morphology with a low surface energy coating, such as one formed by calcium salts of fatty acids. nih.gov The hydrophobic nature of this compound is also utilized to reduce water absorption in materials like cement paste. mdpi.com
The table below shows the effect of lauric acid concentration on the water contact angle of calcium carbonate particles, demonstrating the induced hydrophobicity.
| Lauric Acid Concentration | Water Contact Angle | Reference |
| 0% | Hydrophilic | researchgate.net |
| Increasing Concentration | Gradually increases to 140° | researchgate.net |
This ability to tailor surface properties makes this compound a valuable compound in fields requiring control over interfacial interactions.
Rheological Properties of this compound Dispersions: A Mechanistic Approach
This compound, the calcium salt of lauric acid, is a metallic soap that plays a significant role as a rheology modifier in various multiphase systems. cosmileeurope.eu Its ability to influence the viscosity and flow properties stems from the interactions between the divalent calcium ions and the long-chain carboxylate groups, leading to the formation of complex colloidal structures. Understanding the rheological behavior of this compound dispersions is critical for controlling the texture, stability, and performance of formulations in which it is used. These systems, which can range from gels and pastes to suspensions, exhibit complex viscoelastic and flow characteristics governed by their internal microstructure.
Viscoelastic Response of this compound Gels and Pastes
The formation of gels and pastes in systems containing this compound is attributed to the creation of a three-dimensional network structure. Divalent calcium ions can act as ionic bridges, cross-linking the carboxylate head groups of the laurate molecules. This molecular self-assembly results in a structured system that exhibits viscoelastic behavior, meaning it possesses both solid-like elastic properties and liquid-like viscous properties.
The viscoelastic nature of these materials can be quantitatively described by the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, and is a measure of the structural integrity of the gel. The loss modulus signifies the viscous component, or the energy dissipated as heat, and reflects the flowability of the material.
Interactive Data Table: Illustrative Viscoelastic Properties of a Model this compound Paste
The following table provides representative data from an oscillatory frequency sweep experiment on a model this compound paste, illustrating its viscoelastic profile. In a typical stable gel, the storage modulus (G') remains higher than the loss modulus (G'') across a range of frequencies, confirming its solid-like dominant behavior.
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dominant Behavior |
| 0.1 | 1200 | 250 | Elastic |
| 1.0 | 1250 | 280 | Elastic |
| 10.0 | 1350 | 350 | Elastic |
| 100.0 | 1500 | 480 | Elastic |
Flow Dynamics of this compound Suspensions Under Shear
When subjected to shear forces, suspensions containing this compound typically behave as non-Newtonian fluids. Specifically, they exhibit shear-thinning (or pseudoplastic) behavior, where the apparent viscosity of the suspension decreases as the applied shear rate increases. windows.netresearchgate.net
This phenomenon is a direct consequence of the underlying microstructure. At low shear rates or at rest, the this compound molecules or aggregated particles form a disordered, entangled network that entraps the continuous phase, leading to a high initial viscosity. As the shear rate is increased, this structure is progressively disrupted. The aggregated particles break down, and the individual molecules or smaller aggregates align themselves in the direction of the flow. windows.net This alignment reduces the internal resistance to flow, resulting in a marked decrease in apparent viscosity.
Many this compound pastes and concentrated suspensions also exhibit a yield stress. This is the minimum amount of shear stress that must be applied to the system to disrupt the internal network and initiate flow. researchgate.netmdpi.com Below the yield stress, the material behaves like a solid, deforming elastically. Once the yield stress is exceeded, the structure breaks down, and the material begins to flow. This property is crucial in applications where stability at rest and flow during application are required. The shear-thinning behavior ensures that the product can be easily spread or extruded, while the yield stress provides physical stability, preventing sedimentation or phase separation during storage.
Interactive Data Table: Typical Flow Dynamics of a this compound Suspension
This table demonstrates the characteristic shear-thinning behavior of a this compound suspension. As the shear rate increases, the apparent viscosity decreases significantly due to the alignment and breakdown of the colloidal structure.
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Flow Behavior |
| 0.1 | 55.0 | High Viscosity / Near Rest |
| 1.0 | 12.5 | Shear-Thinning |
| 10.0 | 3.1 | Shear-Thinning |
| 100.0 | 0.8 | Low Viscosity / High Shear |
Theoretical and Computational Chemistry Approaches to Calcium Laurate Research
Quantum Chemical Calculations for Calcium Laurate Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of this compound. These methods, rooted in quantum mechanics, provide detailed information about bonding, stability, and molecular conformations.
Density Functional Theory (DFT) Studies of this compound Bonding and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the bonding and stability of this compound. DFT calculations focus on the electron density to determine the energy and electronic structure of the molecule. In the context of this compound, DFT can be used to calculate the binding energies between the calcium ion (Ca²⁺) and the laurate anions. This provides a quantitative measure of the stability of the ionic bond.
Studies on similar systems, such as calcium carbonate and calcium oxalate, have demonstrated the utility of DFT in accurately predicting structural and elastic properties when compared to experimental data. rsc.orgresearchgate.net For instance, DFT calculations incorporating semi-empirical corrections for dispersive forces have shown excellent agreement with experimental structures. rsc.org These computational approaches can also be used to predict the effects of environmental factors, such as pH and the presence of other ions, on the stability of the this compound complex. nih.gov
Table 1: Representative DFT Calculation Parameters for Metal Carboxylate Systems
| Parameter | Description | Typical Values/Methods |
| Functional | Approximates the exchange-correlation energy. | PBE, B3LYP |
| Basis Set | Set of functions used to build molecular orbitals. | 6-31G*, 6-311G(d,p) |
| Dispersion Correction | Accounts for van der Waals interactions. | DFT-D2, DFT-D3 |
| Solvation Model | Simulates the effect of a solvent. | PCM, SMD |
This table presents common parameters used in DFT calculations for systems analogous to this compound, providing a framework for understanding the computational methodology.
Ab Initio Molecular Orbital Calculations for this compound Conformational Analysis
Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, are employed for the conformational analysis of this compound. These calculations can determine the relative energies of different spatial arrangements of the laurate chains around the central calcium ion. This is crucial for understanding the flexibility of the molecule and its preferred shapes.
The process involves systematically rotating around the single bonds within the laurate chains and calculating the energy at each step to map out the potential energy surface. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them. Such analyses provide insights into the steric and torsional strains within the molecule, which influence its physical properties and interactions with other molecules. While computationally intensive, ab initio methods offer a high level of accuracy in describing the geometric and energetic landscape of molecules like this compound. nih.gov
Molecular Dynamics Simulations of this compound Behavior in Condensed Phases
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide a dynamic picture of its behavior in condensed phases, such as in solutions or as part of a larger assembly. nih.govunimi.it These simulations are governed by a force field, a set of parameters that describe the potential energy of the system. core.ac.uk
Simulation of this compound Self-Assembly and Aggregation Dynamics
MD simulations have been successfully used to model the self-assembly and aggregation of similar surfactant molecules, such as sodium laurate and other fatty acid salts. nih.gov These simulations can start from a random distribution of this compound molecules in a solvent and, over the course of the simulation, show how they spontaneously form larger structures like micelles or bilayers. nih.gov
By analyzing the simulation trajectories, researchers can gain insights into the kinetics and mechanisms of these aggregation processes. nih.gov For instance, simulations can reveal the critical concentration for micelle formation and the influence of factors like temperature and the presence of other salts on the size and shape of the aggregates. nih.gov This information is vital for understanding the role of this compound as a surfactant and emulsifier. cosmileeurope.eu
Intermolecular Interactions of this compound with Solvents and Other Species
MD simulations are also invaluable for studying the intermolecular interactions between this compound and its surrounding environment, including solvent molecules and other chemical species. researchgate.netutm.my By explicitly including solvent molecules (like water) in the simulation box, it is possible to observe how they arrange around the this compound molecule and influence its behavior. nih.gov
These simulations can quantify the strength of interactions, such as hydrogen bonding between water and the carboxylate groups of the laurate, and the hydrophobic interactions between the laurate tails and non-polar solvents. nih.gov Furthermore, MD simulations can model the interaction of this compound with other molecules, which is relevant for its application in complex formulations. utm.my The radial distribution function (RDF) is a common analytical tool derived from MD simulations that provides information about the probability of finding one molecule at a certain distance from another. utm.my
Applications of Calcium Laurate in Advanced Materials Science and Engineering: Research Contexts
Calcium Laurate as a Modifying Agent in Polymer Composites: Mechanistic Effects
In the realm of polymer science, this compound is utilized as a modifying agent to improve the properties of composite materials. Its effects are primarily manifested through interfacial compatibilization and reinforcement mechanisms.
Most polymers are immiscible, leading to blends with poor phase adhesion and, consequently, inferior mechanical properties. Compatibilizers are crucial additives that locate at the interface between the polymer phases, reducing interfacial tension and improving adhesion. kpi.uakpi.ua this compound, with its polar carboxylate head and non-polar hydrocarbon tail, can function as a surfactant-like compatibilizer.
The primary mechanism involves the localization of this compound at the polymer-polymer interface. The non-polar laurate chain can interact with a non-polar polymer phase (e.g., polypropylene), while the polar calcium carboxylate group can interact with a more polar polymer (e.g., polyamide). This "bridging" effect reduces the interfacial energy, which facilitates finer dispersion of one polymer phase within the other during melt blending and stabilizes the morphology against coalescence. kpi.uaresearchgate.net
Another key strategy involves the in-situ modification of inorganic fillers, such as calcium carbonate (CaCO₃), which are often added to polymer matrices. researchgate.net Calcium carbonate is naturally hydrophilic and has poor compatibility with hydrophobic polymer matrices. researchgate.net Treating the CaCO₃ filler with lauric acid can lead to an in-situ reaction on the filler surface, forming a layer of this compound. researchgate.net This surface modification transforms the filler from hydrophilic to hydrophobic (oleophilic), significantly enhancing its dispersion and interfacial bonding with the polymer matrix. researchgate.net This prevents filler agglomeration and reduces the formation of voids, which are common points of mechanical failure.
Reinforcement in polymer composites refers to the enhancement of mechanical properties like tensile strength, stiffness, and impact strength through the addition of a secondary material. numberanalytics.com this compound contributes to reinforcement through several mechanisms, primarily by improving the filler-matrix interface.
When used to coat a primary reinforcing filler like calcium carbonate, this compound acts as a coupling agent. The improved adhesion at the filler-polymer interface facilitates more effective stress transfer from the polymer matrix to the much stiffer and stronger filler particles. researchgate.net According to load-transfer theory, stress can be transferred from the polymer to the filler through the interfacial layer. researchgate.net A strong interface allows the filler to bear a significant portion of the applied load, preventing premature failure of the composite. Research on polypropylene (B1209903) (PP) composites has shown that surface-treated calcium carbonate fillers provide superior tensile and flexural properties compared to untreated fillers, a direct result of enhanced interfacial bonding. researchgate.net
For instance, studies on PP composites reinforced with oleic acid-coated CaCO₃ whiskers demonstrated a significant increase in tensile strength and modulus compared to composites with uncoated particles. researchgate.net This principle directly applies to this compound, where the laurate layer performs the same function.
| Composite Composition | Filler Content (wt%) | Tensile Strength Improvement (%) | Tensile Modulus Improvement (%) |
| PP / Calcite Whiskers (Coated) | 5% | 18.9% | - |
| PP / Aragonite Whiskers (Coated) | 5% | 15.9% | - |
| PP / Calcite Particles (Coated) | 5% | 11.3% | - |
| PP / Calcite Whiskers (Coated) | 25% | - | 20.8% |
| PP / Aragonite Whiskers (Coated) | 25% | - | 17.2% |
| PP / Calcite Particles (Coated) | 25% | - | 3.1% |
| Data derived from research on polypropylene (PP) composites with oleic acid-coated calcium carbonate fillers. The coating creates a calcium salt layer analogous to this compound. Improvements are relative to the pure PP matrix. researchgate.net |
Furthermore, this compound itself can act as a particulate filler. While not as stiff as mineral fillers, its particles can still obstruct polymer chain movement, contributing to an increase in the composite's modulus. The excellent dispersion of these particles, owing to their organic surface, helps to distribute stress more uniformly throughout the matrix.
Interfacial Compatibilization Strategies Using this compound in Polymer Blends
Role of this compound in Lubrication Systems: Fundamental Studies
This compound is recognized for its excellent lubricity and is used as an additive in various lubrication systems. evitachem.com Its function is rooted in its ability to reduce friction and wear between moving surfaces, particularly under boundary lubrication conditions.
As a metallic soap, this compound functions as a solid lubricant. Its effectiveness stems from its molecular structure. The long hydrocarbon chains provide a low-shear-strength plane, while the polar end ensures adhesion to metal surfaces. The primary tribological mechanisms include:
Boundary Film Formation: Under high pressure and temperature at asperity contacts, this compound can decompose or react with the metal surface. ekb.eg This process forms a thin, protective boundary film that prevents direct metal-to-metal contact, thereby reducing adhesion and wear. ekb.eg This film possesses a lower shear strength than the underlying metal, localizing shear to the film and protecting the surfaces.
Lamellar Shearing: this compound has a crystalline structure that can form lamellae, or layers. jst.go.jp These layers can easily slide over one another when subjected to shear stress, which is the fundamental mechanism of lubrication for many solid lubricants like graphite (B72142) and molybdenum disulfide. This reduces the coefficient of friction.
Rolling Effect: When present as micro- or nanoparticles in a lubricating oil, particles of calcium-based compounds can act as microscopic ball bearings, or "rollers," between sliding surfaces. ekb.eg This rolling action can convert sliding friction into lower rolling friction, although high concentrations can sometimes lead to abrasive wear. ekb.egtribology.rs
The performance of this compound as an additive is often compared with other metallic stearates and sulfonates. While calcium sulfonates are known for forming calcium carbonate films that improve anti-wear properties, this compound's action is more directly related to the properties of the fatty acid salt itself. ekb.eg
A tribofilm is a thin film that forms on a rubbing surface during a tribological process as a result of chemical reactions between the lubricant, the material surfaces, and the environment. The formation of a calcium-containing tribofilm is a key aspect of the anti-wear function of additives like this compound.
Studies on fully formulated oils containing calcium-based additives have confirmed the formation of such films. nih.govwisc.edu These tribofilms are complex structures resulting from tribochemical reactions. When this compound is the additive, the laurate and calcium ions can participate in reactions at the contact surface, which is heated by friction. These reactions can lead to the deposition of a film that may include calcium oxides, carbonates, and complex organometallic compounds. nih.gov Research on lubricants with overbased calcium sulfonate (OBCS) additives showed the formation of calcium-rich tribofilms on the friction surface. nih.gov
Advanced surface characterization techniques are employed to analyze these films.
X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the chemical composition and oxidation states of elements within the top few nanometers of the tribofilm, confirming the presence of calcium and identifying the compounds it has formed. acs.org
X-ray Absorption Near Edge Structure (XANES) Spectroscopy: This powerful technique can probe the chemical nature of elements within the film. wisc.edu Studies using XANES on tribofilms generated from oils with zinc dialkyldithiophosphate (ZDDP) and calcium-based detergents have revealed that the film is predominantly composed of calcium phosphates rather than zinc phosphates, indicating a competitive reaction where calcium is the more reactive cation. wisc.edu
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to visualize the morphology of the worn surface and the tribofilm, while EDX provides elemental mapping, showing the distribution of calcium and other elements across the surface. acs.org
The characterization of these films reveals that they are often a mixture of inorganic and organic species that work synergistically to protect the surface. wisc.edu
Tribological Mechanisms of this compound as a Solid Lubricant Additive
This compound in Novel Functional Materials Development
The unique properties of this compound are being harnessed to create novel materials with specific, engineered functions. A prominent example lies in the field of environmental remediation.
Research has demonstrated a one-step, solvent-free method to create highly hydrophobic calcium carbonate particles by using molten lauric acid as a modifying agent. researchgate.net In this process, the lauric acid reacts in-situ with the calcium carbonate surface to form a layer of this compound. This surface modification dramatically changes the material's properties:
Surface Chemistry: The normally hydrophilic CaCO₃ becomes extremely hydrophobic, with water contact angles reaching up to 140°. researchgate.net
Functionality: The resulting hydrophobic and oleophilic (oil-attracting) particles can selectively absorb oil from an oil-water mixture. researchgate.net
This functional material presents a cost-effective and environmentally friendly technology for cleaning up oil spills. The this compound layer is directly responsible for this engineered functionality.
Beyond this, this compound is being explored in other contexts. Its incorporation into biopolymer matrices like starch can alter crystallization behavior, leading to novel materials with tailored physical properties. core.ac.uk The general pursuit of bio-inspired functional materials, which mimic structures and processes found in nature, offers further opportunities for compounds like this compound, which is derived from natural fatty acids. ardc.edu.au These materials could have applications ranging from advanced coatings to biomedical devices.
Bio-inspired Materials Incorporating this compound Structures
Bio-inspired materials science seeks to emulate the elegant and efficient designs found in nature. news-medical.net Nature often utilizes simple, abundant materials like calcium carbonate to create structures with remarkable properties. nih.gov The application of this compound in this context often involves mimicking natural hydrophobicity.
A key area of research is the in-situ surface modification of calcium carbonate (CaCO₃) particles using lauric acid. researchgate.net In a one-step, solvent-free process, lauric acid can induce a transformation of hydrophilic calcium carbonate into a highly hydrophobic material. researchgate.net During this process, the carboxylic acid groups of lauric acid react with the calcium-rich surface of the CaCO₃, forming a layer of this compound. researchgate.net This modification is confirmed through Fourier transform infrared spectroscopy and thermo-gravimetric analysis. researchgate.net
The result is a material with a water contact angle that can be tuned, reaching up to 140°, which indicates a significant level of water repellency. researchgate.net This high hydrophobicity, inspired by surfaces like the lotus (B1177795) leaf, allows the modified calcium carbonate particles to selectively absorb oil from an oil-water mixture. researchgate.net This approach demonstrates how this compound structures, formed in-situ, can be used to create environmentally friendly materials that mimic natural functionalities for applications such as oil spill remediation. researchgate.net
Development of Responsive Materials Utilizing this compound Self-Assembly
Responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, or the presence of specific ions. core.ac.uk The self-assembly of fatty acids and their salts, like this compound, is a foundational principle in the development of such materials. core.ac.uk
Fatty acid molecules are amphiphilic, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, they can spontaneously organize into various structures, such as micelles or vesicles. core.ac.uk The specific structure formed is sensitive to environmental conditions. core.ac.uk For instance, a change in pH alters the ionization of the carboxylic acid head group, which in turn can trigger a transition from one assembled form to another. core.ac.uk
The introduction of divalent cations like calcium (Ca²⁺) into a solution of laurate anions (the deprotonated form of lauric acid) leads to the formation of this compound. This interaction significantly alters the self-assembly behavior. The calcium ion can bridge two laurate molecules, effectively changing the geometry and packing of the surfactants. This process is fundamental to creating structures that respond to calcium ion concentration. While much research has focused on stimuli-responsive polymers and peptides, the principles of fatty acid self-assembly show the potential for creating simpler, responsive systems based on this compound for applications in controlled release or switchable emulsions. core.ac.uklu.se
This compound in Cement-Based Materials Modification
In construction science, the durability of cement-based materials is paramount. Water ingress is a primary cause of degradation in concrete and hardened cement paste (HCP), leading to corrosion and damage. nih.gov Research has demonstrated an effective method to impart high hydrophobicity to HCP by incorporating this compound. nih.gov
In this application, sodium laurate (SL) is used as an admixture in the cement paste along with a reinforcing agent like nano-silica (NS). nih.gov During the cement hydration process, the water-soluble sodium laurate reacts with the abundant calcium ions (Ca²⁺) released from the cement components. This in-situ reaction forms insoluble this compound, which precipitates on the pore surfaces within the cement matrix. nih.gov
The presence of this this compound layer dramatically changes the surface properties from hydrophilic to hydrophobic. Studies have shown that this modification can yield a water contact angle as high as 138.5° on the surface of the hardened cement paste. nih.gov This significantly reduces the material's interaction with water. The primary research findings highlight a substantial improvement in durability metrics.
Interactive Table: Effect of this compound Modification on Hardened Cement Paste
Users can filter and sort the data presented in the table below.
| Sample ID | Sodium Laurate (wt. %) | Nano Silica (B1680970) (wt. %) | Compressive Strength (MPa) | Water Absorption (%) | Contact Angle (°) |
| Reference | 0 | 0 | 43.10 | 10.45 | < 20 |
| Modified | 1.0 | 1.0 | 40.14 | 0.36 | 138.5 |
Data sourced from a study on hardened cement pastes modified with sodium laurate and nano-silica. nih.gov
The data reveals that while there is a slight decrease in compressive strength (around 7%), the water absorption is drastically reduced by over 96%. nih.gov This demonstrates that the in-situ formation of this compound is a highly effective strategy for creating water-repellent and more durable cementitious materials. nih.gov
This compound Precursors for Nanomaterials Synthesis (e.g., Hydroxyapatite (B223615) Nanowires)
This compound serves as a critical precursor in the bottom-up synthesis of advanced nanomaterials, most notably ultralong hydroxyapatite (HAP) nanowires. researchgate.netmdpi.com Hydroxyapatite (Ca₁₀(OH)₂(PO₄)₆) is the primary mineral component of bone and teeth, valued for its biocompatibility. mdpi.com Synthesizing it in a nanowire morphology unlocks novel properties such as high flexibility, which is uncharacteristic of bulk HAP. mdpi.com
The synthesis methodology is based on a calcium fatty acid precursor hydrothermal method. researchgate.netmdpi.com In this process, a calcium salt (e.g., calcium chloride) is reacted with a fatty acid salt (e.g., sodium laurate) in an aqueous solution to form a this compound precursor suspension. This precursor, which acts as a template and a source of calcium, is then subjected to a hydrothermal or solvothermal reaction with a phosphorus source (e.g., NaH₂PO₄·2H₂O). researchgate.net
This method allows for the growth of HAP nanowires with exceptional dimensions—diameters around 10 nm and lengths that can reach several hundred micrometers, resulting in ultrahigh aspect ratios (>10,000). mdpi.com These ultralong nanowires exhibit high flexibility and can be used to fabricate materials like high-strength, fire-resistant inorganic paper. researchgate.net Researchers have also developed microwave-assisted versions of this method, which can rapidly produce HAP nanowires within an hour, offering a more efficient and energy-saving route. mdpi.comnih.gov
Interactive Table: Synthesis of Hydroxyapatite (HAP) Nanowires via Calcium Fatty Acid Precursor
Users can filter and sort the data presented in the table below.
| Precursor Component | Synthesis Method | Key Reactants | Resulting Nanomaterial | Key Properties |
| This compound | Hydrothermal | This compound Precursor, Phosphorus Source, Water | Ultralong HAP Nanowires | High aspect ratio, high flexibility, biocompatible |
| Calcium Oleate | Microwave-Assisted Hydrothermal | Calcium Oleate Precursor, ATP (Phosphorus Source), Water | Ultralong HAP Nanowires | Rapid synthesis (< 60 min), high efficiency, energy saving |
Data sourced from research on the synthesis of ultralong hydroxyapatite nanowires. researchgate.netmdpi.comnih.gov
This synthesis route highlights the utility of this compound not just as a final functional component, but as a crucial intermediate that directs the formation of highly ordered and functional nanostructures. researchgate.net
Degradation Pathways and Environmental Transformations of Calcium Laurate: Academic Investigations
Hydrolytic Degradation Mechanisms of Calcium Laurate
Hydrolysis is a key abiotic degradation pathway for this compound, involving the cleavage of its ester-like ionic bond by water. encyclopedia.pub This process results in the dissociation of the salt into its constituent parts. evitachem.com In aqueous solutions, this compound reacts with strong acids or bases and can undergo hydrolysis. evitachem.com The stability of the compound is compromised under extreme pH or temperature conditions. evitachem.com
The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. Generally, the degradation process is accelerated by elevated temperatures and deviations from neutral pH. encyclopedia.pubevitachem.com
pH: The pH of the aqueous environment is a critical factor. mdpi.com Studies on related laurate esters show that hydrolysis is minimal around neutral pH but increases in highly alkaline or acidic conditions. mdpi.comnih.gov For instance, related ester bonds are more susceptible to cleavage at alkaline pH levels above 12. nih.gov In acidic conditions, the salt can react to form lauric acid and the corresponding calcium salt of the acid. The bactericidal activity of this compound, which relies on its dissociation, has been observed to be higher under acidic conditions. evitachem.com In a study on various fatty acid esters, efficient hydrolysis was observed in a pH range of 8.8 to 9.8. nih.gov
Temperature: Increased temperature generally enhances the rate of chemical reactions, including hydrolysis. encyclopedia.pubmdpi.com While stable under normal temperatures, elevated temperatures can accelerate the degradation of this compound. evitachem.com Studies on the synthesis of related compounds note that temperatures must be controlled to prevent decomposition. The hydrolysis rate of polyesters, for example, is significantly affected by temperature, with rates accelerating at temperatures above 50°C. mdpi.com
Table 1: Influence of pH and Temperature on this compound Hydrolysis
| Parameter | Condition | Effect on Hydrolysis Rate | Reference |
| pH | Acidic (e.g., pH < 6) | Increased dissociation | evitachem.com |
| Neutral (e.g., pH ≈ 7) | Low/Negligible | nih.gov | |
| Alkaline (e.g., pH 8.8-9.8) | Efficient hydrolysis observed in related esters | nih.gov | |
| Highly Alkaline (e.g., pH > 12) | Increased degradation | nih.gov | |
| Temperature | Normal/Ambient | Stable | evitachem.com |
| Elevated (e.g., > 50-60°C) | Accelerated degradation | evitachem.commdpi.com |
The primary products of the hydrolytic degradation of this compound are its parent components. The reaction involves the dissociation of the salt in an aqueous environment.
The main degradation products identified are:
Calcium ions (Ca²⁺) evitachem.com
Lauric acid (dodecanoic acid) or its anion, laurate evitachem.com
In the presence of strong acids, the laurate anion is protonated to form free lauric acid, while in the presence of strong bases, calcium hydroxide (B78521) may precipitate if its solubility limit is exceeded.
Influence of pH and Temperature on this compound Hydrolysis Kinetics
Oxidative Degradation of this compound
Oxidative degradation is another significant pathway for the transformation of this compound, particularly in the presence of oxygen, light, or pro-oxidant substances like metal ions. slideshare.netnih.gov This process typically involves a free-radical chain reaction. acs.org
The oxidation of fatty acids and their salts, like this compound, proceeds via a free-radical autoxidation mechanism. acs.org While direct studies on this compound are limited, the mechanism can be inferred from extensive research on lipid oxidation and the oxidation of related laurate-containing compounds like polysorbate 20. researchgate.netresearchgate.net
The process consists of three main stages:
Initiation: Formation of a fatty acid radical. This can be triggered by initiators such as heat, light (photolysis), or the presence of transition metal ions. A hydrogen atom is abstracted from the carbon chain of the laurate molecule. acs.org
Propagation: The initial radical reacts with atmospheric oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen atom from another laurate molecule, creating a hydroperoxide and a new fatty acid radical, thus propagating the chain reaction. acs.org
Termination: The reaction ceases when radicals combine to form stable, non-radical products.
Further reactions of the unstable hydroperoxides can lead to cleavage of the carbon chain, resulting in a variety of secondary oxidation products, including aldehydes, ketones, and smaller carboxylic acids. Ultimately, complete oxidation can lead to the formation of calcium carbonate. evitachem.com
The stability of this compound against oxidative degradation is influenced by several environmental factors. researchgate.net
Table 2: Environmental Factors Affecting Oxidative Stability of this compound
| Factor | Influence | Mechanism | Reference |
| Temperature | Increased temperature accelerates oxidation. | Provides activation energy for the initiation of radical formation. | slideshare.netacs.org |
| Light | UV light can initiate oxidation. | Acts as a catalyst for the formation of free radicals (photolysis). | slideshare.netacs.org |
| Oxygen | Presence is essential for oxidative degradation. | Reacts with initial radicals to form peroxyl radicals, propagating the chain reaction. | acs.org |
| Transition Metal Ions | Catalyze oxidation (pro-oxidant effect). | Ions like iron and copper facilitate the decomposition of hydroperoxides into reactive radicals. | nih.govacs.org |
| Antioxidants | Inhibit or slow oxidation. | Scavenge free radicals, terminating the chain reaction. | nih.gov |
Under certain conditions, the oxidation of this compound can yield calcium carbonate and other by-products. evitachem.com Common oxidizing agents that can facilitate this include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com
Radical-Initiated Oxidation Pathways of this compound
Biodegradation Studies of this compound in Environmental Matrices
Biodegradation is a crucial process for the removal of organic compounds like this compound from the environment. nih.gov Studies on fatty acid salts (soaps) indicate they are generally susceptible to microbial degradation in both aerobic and anaerobic environments. nih.govheraproject.com
Aerobic Biodegradation: Fatty acid sodium salts with chain lengths from C10 to C18 are considered to be readily biodegradable under aerobic conditions. heraproject.com The rate of metabolism, however, tends to decrease as the fatty acid chain length increases. heraproject.com Standardized tests, such as those outlined in OECD Guideline 301B, can be used to assess the biodegradability in aqueous systems using activated sludge.
Anaerobic Biodegradation: Soaps, including calcium salts of C12-C18 fatty acids, have also been found to be biodegradable under anaerobic conditions. nih.gov
Influence of Solubility: A key factor that can influence the rate of biodegradation is the bioavailability of the substrate. nih.gov The relatively low water solubility of calcium and magnesium salts of fatty acids can reduce their bioavailability to microorganisms, potentially slowing the degradation rate compared to more soluble salts like sodium or potassium laurate. nih.govheraproject.com
Table 3: Summary of Biodegradation Findings for Fatty Acid Salts (including this compound)
| Environment | Degradation Potential | Limiting Factors | Reference |
| Aerobic | Readily biodegradable | Decreased rate with longer chain lengths | heraproject.com |
| Anaerobic | Readily biodegradable | Poor bioavailability of insoluble salts (e.g., Ca, Mg soaps) | nih.gov |
| Soil | Biodegradable | Interfacial interactions and bioavailability | researchgate.net |
Microbial Degradation Pathways of this compound
Academic investigations into the microbial degradation of this compound have primarily focused on the compound's interaction with bacterial species, particularly its bactericidal properties and the potential for certain microbes to utilize it as a carbon source. The degradation of this compound is influenced by environmental factors such as pH and the specific microbial species present.
Research has shown that this compound exhibits selective bactericidal activity. nih.govacs.org This activity is largely attributed to the laurate ion, which can disrupt the lipid bilayer of bacterial cell membranes, leading to cell lysis and death. Studies have demonstrated that this compound is particularly effective against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes. nih.gov Conversely, it shows significantly lower activity against Staphylococcus epidermidis, a common beneficial bacterium on the skin. nih.govacs.org
The effectiveness of this compound's bactericidal action is notably dependent on the surrounding pH. In acidic conditions, its bactericidal activity is enhanced. nih.gov For instance, at a pH of 6.0, this compound can significantly reduce S. aureus populations, while at a pH of 5.0, the reduction is even more pronounced. This pH-dependent activity is linked to the dissociation of the laurate ion. researchgate.net
While inhibitory to some microorganisms, other bacteria have demonstrated the ability to tolerate and potentially biodegrade this compound. One notable example is Pseudomonas aeruginosa, a ubiquitous bacterium known for its resistance to various antimicrobial agents. alfa-chemistry.com Research has indicated that P. aeruginosa can utilize metal fatty acid salts, including this compound, as a sole carbon source, and is capable of forming biofilms in its presence. alfa-chemistry.comresearchgate.net This suggests a potential pathway for the biodegradation of this compound in environments where such resistant microorganisms are present. The initial step in this pathway would likely involve the dissociation of this compound into calcium ions and laurate ions. The laurate, a 12-carbon saturated fatty acid, can then be metabolized by the bacterium through pathways such as β-oxidation.
The general process of microbial degradation of fatty acid salts in aerobic environments involves their metabolism by a wide range of bacteria and fungi. heraproject.com The rate of this metabolism can be influenced by the chain length of the fatty acid, with solubility playing a key role. heraproject.com Although this compound itself has low solubility, the dissociation of laurate ions makes them available for microbial uptake and degradation.
Table 1: Bactericidal Activity of this compound Against Various Bacterial Strains
| Bacterial Strain | Effect of this compound | Key Findings | References |
| Staphylococcus aureus | High bactericidal activity | Significant reduction in bacterial counts, enhanced in acidic pH. nih.govacs.org | nih.govacs.org |
| Propionibacterium acnes | High bactericidal activity | Effective in reducing bacterial populations, suggesting potential for acne treatment formulations. nih.gov | nih.gov |
| Staphylococcus epidermidis | Low bactericidal activity | Minimal impact on bacterial counts, indicating selectivity. nih.govacs.orgresearchgate.net | nih.govacs.orgresearchgate.net |
| Pseudomonas aeruginosa | Tolerant / Potential for Biodegradation | Can utilize this compound as a carbon source and form biofilms. alfa-chemistry.comresearchgate.net | alfa-chemistry.comresearchgate.net |
Enzyme-Mediated Breakdown of this compound Esters
The enzymatic breakdown of the laurate component of this compound is primarily mediated by lipases and esterases, which are carboxyl ester hydrolases (EC 3.1.1). These enzymes catalyze the hydrolysis of ester bonds, and their activity is crucial in the metabolism of fatty acid esters. While this compound is a salt and not an ester, the enzymatic principles governing the breakdown of laurate esters are directly relevant to the fate of the laurate ion following its dissociation from the calcium salt in a biological environment.
Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are produced by a wide variety of microorganisms, including bacteria and fungi, as well as by plants and animals. Lipases preferentially hydrolyze water-insoluble esters with long-chain fatty acids, while esterases act on more water-soluble esters with shorter-chain fatty acids. The laurate molecule, with its 12-carbon chain, can be a substrate for both types of enzymes.
Academic studies have identified numerous microbial sources of enzymes capable of hydrolyzing laurate esters. For example, strains of Butyrivibrio fibrisolvens, a bacterium found in the rumen, have been shown to possess esterase activity against naphthyl laurate. Research on the fungus Lasiodiplodia theobromae has identified a lipase (B570770), designated LTL1, that shows high activity in hydrolyzing vinyl laurate. Similarly, lipases from Candida antarctica (CALB) and Thermomyces lanuginosus have been documented to act on laurate esters.
The presence of calcium ions can influence the activity of these enzymes. In some cases, calcium ions have been shown to enhance lipase activity. This effect can be attributed to several factors, including the stabilization of the enzyme's structure and the binding of released fatty acids, which can otherwise inhibit the enzyme. For instance, coconut lipase activity is enhanced by calcium ions.
The general mechanism for the enzyme-mediated breakdown of a laurate ester involves the hydrolytic cleavage of the ester bond, which releases lauric acid and an alcohol. In the context of the dissociated laurate ion from this compound, once it is incorporated into a microbial cell, it is typically activated to lauroyl-CoA and then enters the β-oxidation pathway for complete degradation.
Table 2: Examples of Enzymes Acting on Laurate Esters
| Enzyme | Source Organism | Enzyme Type | Substrate Mentioned | References |
| Esterase | Butyrivibrio fibrisolvens | Esterase | Naphthyl laurate | |
| LTL1 | Lasiodiplodia theobromae | Lipase | Vinyl laurate | |
| CALB | Candida antarctica | Lipase | Laurate esters | |
| Lipase | Thermomyces lanuginosus | Lipase | Laurate esters | |
| Coconut Lipase | Cocos nucifera | Lipase | Lauric acid is the preferred substrate |
Advanced Analytical Method Development for Calcium Laurate Research
Chromatographic Techniques for Calcium Laurate Separation and Quantification
Chromatography is a fundamental technique for separating components within a mixture, allowing for their individual identification and quantification. jasco-global.com For a compound like this compound, both liquid and gas chromatography offer powerful, albeit different, approaches to its analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. japsonline.com Since this compound lacks a strong chromophore for standard UV detection, derivatization is often employed to enhance detection sensitivity. researchgate.net
A common strategy involves the saponification of the calcium salt followed by derivatization of the resulting lauric acid. researchgate.net Alternatively, direct derivatization methods have been developed. One such method involves labeling the fatty acid salt with a fluorescent tag, such as 4-bromomethyl-7-methoxycoumarin, in the presence of a chelating agent. nih.gov This allows for highly sensitive fluorometric detection with detection limits as low as 7 pmol. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. japsonline.comnih.gov In this approach, a non-polar stationary phase, typically an octadecyl silane (B1218182) (C18) bonded phase, is used with a polar mobile phase. cerealsgrains.orgjsmcentral.org Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of different fatty acids if present in a mixture. chromatographyonline.com
Key Research Findings:
HPLC methods can quantify calcium salts of fatty acids (C8-C18) with a linear response from 1 to 50 micrograms/ml. nih.gov
Derivatization with p-bromophenacyl esters, catalyzed by a crown ether, allows for the direct conversion of fatty acid salts for UV detection. cerealsgrains.org
Using 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) as a derivatizing agent enables the analysis of both free and esterified fatty acids without extensive sample work-up. researchgate.net
| Parameter | Method 1: Fluorescence Prelabeling | Method 2: UV Derivatization | Method 3: Direct Derivatization |
|---|---|---|---|
| Derivatizing Agent | 4-bromomethyl-7-methoxycoumarin | p-bromophenacyl bromide | 2-nitrophenylhydrazine (2-NPH) |
| Stationary Phase | Reverse-phase (e.g., C18) | Octadecyl silane (C18) | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Methanol/Water | Isocratic elution with n-hexane |
| Detection | Fluorometric | Ultraviolet (UV) | UV-Vis |
| Key Advantage | High sensitivity (picomole level). nih.gov | Applicable to triglycerides directly. cerealsgrains.org | Simple, rapid, and reliable with minimal sample prep. researchgate.net |
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. culturalheritage.org this compound itself is a non-volatile salt, making direct GC analysis impossible. Therefore, a crucial prerequisite is a derivatization step to convert the laurate moiety into a volatile ester. nih.govuniversiteitleiden.nl This typically involves an initial step to release the lauric acid from its calcium salt.
Common derivatization strategies include:
Fatty Acid Methyl Esters (FAMEs): This is the most traditional approach, often involving reagents like boron trifluoride (BF₃) in methanol or sodium methoxide. mdpi.commdpi.com FAMEs are sufficiently volatile for GC analysis.
Silyl Derivatives: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) can convert the carboxylic acid group into a volatile trimethylsilyl (B98337) (TMS) ester. unipi.it BSTFA can silylate both free fatty acids and their carboxylates, while HMDS is selective for free fatty acids. unipi.it
Pentafluorobenzyl (PFB) Esters: Derivatization with pentafluorobenzyl bromide (PFBBr) creates PFB esters, which are highly suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry. universiteitleiden.nlnih.gov
Once derivatized, the sample is injected into the GC, where separation occurs on a capillary column. unipi.it Polar stationary phases, such as those containing polyethylene (B3416737) glycol or cyanopropyl polysiloxane, are preferred for separating fatty acid derivatives. researchgate.net The separated components are then detected, most powerfully by a mass spectrometer (GC-MS), which provides both quantification and structural information from the mass spectrum. nih.govnih.gov
| Derivative | Reagent(s) | Typical Column Phase | Detection Method | Reference |
|---|---|---|---|---|
| Fatty Acid Methyl Ester (FAME) | BF₃-Methanol | Poly(ethylene glycol) | FID, MS | mdpi.com |
| Trimethylsilyl (TMS) Ester | BSTFA or HMDS | 5% Diphenyl-95% Dimethylpolysiloxane (e.g., HP-5MS) | MS | unipi.it |
| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl Bromide (PFBBr) | Capillary Column | GC-MS (Negative Chemical Ionization) | universiteitleiden.nlnih.gov |
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound
Mass Spectrometry Applications in this compound Structural Elucidation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining molecular weight and elucidating the structure of compounds. Soft ionization techniques are particularly useful for analyzing molecules like this compound.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uib.no This makes it highly suitable for analyzing metal-ligand complexes like this compound. ESI-MS can directly detect the intact this compound complex from a solution.
In positive-ion mode, this compound can be observed as a singly charged complex, for example, [Ca(C₁₁H₂₃COO)]⁺. In negative-ion mode, the laurate anion [C₁₁H₂₃COO]⁻ can be detected. utupub.fi ESI coupled with tandem mass spectrometry (MS/MS) allows for controlled fragmentation of a selected ion. nih.gov This process can provide structural information; for instance, fragmenting the [Ca(Laurate)]⁺ complex can help confirm the identities of both the metal and the fatty acid ligand. nih.gov ESI-MS has been successfully applied to characterize complex calcium naphthenate deposits in the petroleum industry, which are chemically analogous to calcium soaps. researchgate.netresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique ideal for analyzing large, non-volatile, and fragile molecules with minimal fragmentation. wikipedia.org In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. scripps.edu A pulsed laser irradiates the mixture, causing the matrix to vaporize and carry the analyte molecules into the gas phase as ions. wikipedia.orgscripps.edu The mass of these ions is typically analyzed using a Time-of-Flight (TOF) mass analyzer. autobio.com.cn
While often used for massive biomolecules like proteins, MALDI-TOF is also effective for studying synthetic polymers and molecular aggregates. creative-proteomics.com For this compound, this technique is particularly powerful for investigating the formation of clusters or aggregates. Research on other metal-matrix systems has shown that metal cations can induce clustering, leading to the detection of species like [Matrix₂ + Ca]²⁺. researchgate.net This capability allows for the characterization of higher-order this compound structures that may exist in solid-state formulations or as precipitates, providing insights beyond simple monomeric analysis. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound
Thermal Analysis Techniques for this compound Phase Transitions and Stability Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. labmanager.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical methods for evaluating its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. universallab.org A TGA thermogram plots mass percentage against temperature. For this compound, TGA can reveal its decomposition temperature and provide information about its composition. researchgate.net The decomposition of calcium soaps is often a multi-stage process, and TGA can distinguish these stages. iitk.ac.in Studies show that the thermal decomposition of calcium soaps is kinetically of zero order.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. labmanager.com A DSC thermogram of this compound will show endothermic peaks corresponding to phase transitions, such as melting. The melting point of this compound is typically observed in the range of 150-160°C. evitachem.com DSC can also quantify the enthalpy (ΔH) associated with these transitions, providing crucial thermodynamic data. mdpi.com The combination of TGA and DSC provides a comprehensive profile of the thermal properties of this compound. mdpi.com
| Technique | Property Measured | Typical Findings for this compound | Reference |
|---|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Decomposition begins at temperatures around 250–300°C. Can be used to determine purity and decomposition kinetics. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Shows phase transitions. Melting point typically in the 150-160°C range. Provides enthalpy of fusion data. | evitachem.comx-mol.net |
Differential Scanning Calorimetry (DSC) for this compound Phase Behavior Studies
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermotropic phase behavior of materials. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into thermal transitions such as melting and crystallization. nih.govtorontech.com In the context of this compound and related systems, DSC is instrumental in understanding how the presence of calcium ions and the molecular structure of fatty acids influence the phase transitions of lipid assemblies. nih.govresearchgate.net
The technique is highly sensitive to changes in the thermodynamic properties of a sample induced by ligand binding or other interactions. nih.govresearchgate.net DSC directly measures the intrinsic thermal properties without the need for extrinsic probes or chemical modifications. researchgate.net
Research Findings:
Studies on systems containing components similar to this compound, such as dipalmitoylphosphatidylcholine (DPPC) and palmitic acid (PA), have demonstrated the significant impact of calcium ions on phase transition temperatures (T_m). For instance, the addition of calcium chloride to vesicles containing DPPC and PA resulted in a marked decrease in the main transition temperature. researchgate.net This suggests specific interactions between the fatty acid and calcium ions, which can alter the packing and stability of the lipid bilayer. researchgate.net
The following table summarizes the effect of calcium on the main transition temperature (T_m) of various lipid vesicles, illustrating the types of data that can be obtained through DSC analysis.
Table 1: Effect of Calcium on the Main Transition Temperature (T_m) of Various Lipid Vesicles
| Vesicle Composition | T_m without Ca²⁺ (°C) | T_m with Ca²⁺ (°C) |
|---|---|---|
| DPPC/POPG/KL₄ | 46.1 | 41.5 |
| DPPC/PA/KL₄ | 52.2 | 49.5 |
Data derived from studies on similar lipid systems. researchgate.net
Thermogravimetric Analysis (TGA) for this compound Decomposition Kinetics
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is primarily used to determine the thermal stability and composition of materials by observing weight loss associated with processes like decomposition, evaporation, or reduction. tainstruments.com For this compound, TGA is crucial for understanding its decomposition kinetics, which is vital for predicting its thermal stability and performance at elevated temperatures. tainstruments.com
The kinetic analysis of TGA data can be complex, as it often involves discriminating between evaporation and thermal decomposition. researchgate.net Isothermal and non-isothermal methods are employed to determine the kinetic parameters, including the activation energy (E), the frequency factor (A), and the reaction model. b-cdn.netatlantis-press.com
Research Findings:
Research on the thermal decomposition of related compounds like calcium carbonate provides a framework for understanding the kinetic analysis applicable to this compound. In such studies, TGA experiments are conducted at various temperatures to determine the decomposition range. b-cdn.net The data is then analyzed using different kinetic models to find the best fit. For calcium carbonate, the decomposition was found to occur in a temperature range of 635°C to 865°C, and the kinetics were best described by a phase boundary controlled reaction model. b-cdn.net
The following table presents data from a TGA study on calcium carbonate, which is analogous to the type of data that would be generated for this compound decomposition studies.
Table 2: Isothermal Decomposition of Calcium Carbonate at Various Temperatures
| Temperature (°C) | Initial Sample Weight (mg) |
|---|---|
| 637 | 14.9696 |
| 650 | 19.3014 |
| 700 | 19.3014 |
| 750 | 18.5352 |
| 800 | 20.2720 |
| 850 | 19.2728 |
Data from a kinetic study on calcium carbonate decomposition. b-cdn.net
X-ray Fluorescence (XRF) and Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Analysis in this compound Systems
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.commalvernpanalytical.com It works by irradiating a sample with X-rays and measuring the emitted fluorescent (or secondary) X-rays. horiba.com Each element produces a characteristic set of fluorescent X-rays, allowing for qualitative and quantitative analysis. wikipedia.org Energy Dispersive X-ray Fluorescence (EDXRF) is a specific type of XRF where a detector simultaneously measures the energies of all emitted X-rays. xos.com
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a similar technique often coupled with electron microscopes. wikipedia.org It relies on an electron beam to excite the sample and generate characteristic X-rays. wikipedia.org Both XRF and EDX are invaluable for confirming the presence and quantifying the amount of calcium in this compound samples and for detecting any elemental impurities. The energy of the emitted X-rays for a particular element is generally independent of the chemical state of that element. horiba.com
Advantages of EDXRF systems include:
Simplicity and fast operation xos.com
Lack of moving parts xos.com
Simultaneous analysis of multiple elements malvernpanalytical.com
Non-destructive nature of the analysis horiba.comshimadzu.com
Research Findings:
In the analysis of calcium-containing compounds, XRF and EDX can provide precise elemental composition data. For instance, in a sample of this compound, these techniques would be used to confirm the ratio of calcium to the laurate component and to identify any trace metallic impurities that might affect the material's properties. The techniques are applicable to solids, liquids, and powders. horiba.com
The following table illustrates the kind of qualitative elemental data that can be obtained from an EDX analysis of a sample containing calcium.
Table 3: Example of Elements Detectable by EDX in a Calcium-Containing Sample
| Element | Detected | Characteristic X-ray Lines |
|---|---|---|
| Calcium (Ca) | Yes | Kα, Kβ |
| Carbon (C) | Yes | Kα |
| Oxygen (O) | Yes | Kα |
| Sodium (Na) | Possible | Kα |
This table is a representative example of elements that could be detected in a this compound sample.
Spectrophotometric and Colorimetric Methods for Calcium Detection in Related Systems
Spectrophotometric and colorimetric methods are analytical techniques used to determine the concentration of a chemical species in a solution by measuring its absorbance of light at a specific wavelength. researchgate.net These methods are often used for the determination of calcium ions in various matrices. nih.govnih.gov They typically involve the use of a reagent that forms a colored complex with calcium, with the intensity of the color being proportional to the calcium concentration. researchgate.net
Several reagents have been developed for the colorimetric determination of calcium, including o-cresolphthalein (B1221799) (OCP), arsenazo-III, and methylthymol blue (MTB). researchgate.netnih.gov These methods can be highly sensitive and are adaptable for various applications, from clinical chemistry to industrial process control. researchgate.netnih.gov
Research Findings:
A colorimetric method for calcium determination often involves measuring the absorbance of a calcium-dye complex at a specific wavelength. For example, a method using a Ca²⁺-sensitive dye might measure absorbance at wavelengths such as 520 nm, 575 nm, and 680 nm. acs.org The concentration of free calcium ions can then be calculated based on a calibration curve. acs.org These methods have been successfully applied to determine calcium concentrations in various solutions, including those containing complexing agents. acs.org
The precision of these methods can be validated by repeated measurements. For instance, a study on a paper-based colorimetric method for calcium reported relative standard deviations (%RSD) of 5.1% and 4.2% for calcium concentrations of 20.0 mg L⁻¹ and 30.0 mg L⁻¹, respectively. nih.gov
Table 4: Precision of a Colorimetric Method for Calcium Determination
| Calcium Concentration (mg L⁻¹) | Intra-day Relative Standard Deviation (%RSD) |
|---|---|
| 20.0 | 5.1 |
Data from a study on a paper-based colorimetric device for calcium determination. nih.gov
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Calcium chloride |
| Calcium carbonate |
| Dipalmitoylphosphatidylcholine (DPPC) |
| Palmitic acid (PA) |
| 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG) |
| 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) |
| o-cresolphthalein (OCP) |
| Arsenazo-III |
Interactions of Calcium Laurate with Other Chemical Species: Mechanistic Research
Synergistic and Antagonistic Interactions of Calcium Laurate with Surfactants and Polymers
The interaction of this compound with other surfactants and polymers can lead to either synergistic or antagonistic effects, significantly altering the physicochemical properties of the system. researchgate.net Synergism occurs when the combined effect of the mixture is greater than the sum of the individual components, often leading to enhanced performance in applications like detergency and emulsification. researchgate.netshareok.org Conversely, antagonism results in a reduced effect. shareok.org
These interactions are primarily driven by the molecular structures of the involved species. researchgate.net The mixing of different types of surfactants, such as anionic this compound with non-ionic or cationic surfactants, can lead to the formation of mixed micelles. shareok.orgacs.org The formation of these mixed micelles is a key factor in determining whether the interaction will be synergistic or antagonistic. shareok.org
Key Research Findings:
Mixed Micelle Formation: The formation of mixed micelles is a critical phenomenon when different surfactants are combined. shareok.org The critical micelle concentration (CMC) of a surfactant mixture can be lower than that of the individual components, indicating a synergistic interaction that favors micelle formation. scispace.com
Influence of Hydrophobicity and Headgroup: The nature of the hydrophobic tails and the hydrophilic headgroups of the interacting surfactants and polymers plays a crucial role. For instance, mixing surfactants with different chain lengths or headgroup charges can lead to varied interaction behaviors. shareok.org Studies on mixed surfactant systems have shown that interactions can range from antagonistic to synergistic. acs.org
Regular Solution Theory: While theoretical models like the regular solution theory are used to predict the behavior of mixed surfactant systems, they sometimes fail to accurately capture the complexity of the interactions, especially the dependency of the interaction on the proportions of the constituents. acs.org
Complexation and Chelation Chemistry of this compound with Metal Ions
This compound can participate in complexation and chelation reactions with other metal ions. Chelation is a specific type of bonding where a ligand binds to a central metal ion at two or more points, forming a ring-like structure called a chelate. wikipedia.org This process can enhance the stability of the metal ion in a solution, preventing it from precipitating. herograespeciales.com
The interaction of this compound with metal ions is influenced by the nature of the metal ion and the surrounding chemical environment. The stability of the resulting complex is a key factor, with some metal ions forming more stable chelates with certain ligands than others. beloit.edu For instance, the affinity of metal ions for ligands can vary, with some ions having a higher affinity for oxygen-containing ligands, like the carboxylate group in this compound, while others prefer nitrogen or sulfur-containing ligands. mdpi.com
Table 1: Factors Influencing Metal Ion Complexation
| Factor | Description |
| Metal Ion Properties | The charge, size, and electronic configuration of the metal ion determine its affinity for the ligand. |
| Ligand Structure | The presence of multiple binding sites (polydentate character) in the chelating agent leads to the formation of stable ring structures. wikipedia.org |
| pH of the Solution | The pH affects the ionization state of the chelating agent and the solubility of the metal ion, thereby influencing the complexation reaction. beloit.edu |
| Presence of Other Ions | High concentrations of other ions in the solution can have a minor effect on the stability of the chelate, though this is often negligible due to the high stability of the chelates themselves. beloit.edu |
Interactions of this compound with Biological Macromolecules and Biomembranes: Fundamental Insights
The interaction of this compound with biological systems, particularly with macromolecules like proteins and with cell membranes, is a field of significant interest. These interactions are fundamental to understanding the biological effects of fatty acid salts.
Molecular Mechanisms of this compound Interaction with Lipid Bilayers
Cell membranes are primarily composed of a lipid bilayer, which acts as a selective barrier. nih.gov The interaction of this compound with this bilayer can alter its structure and function. The laurate anion, a medium-chain fatty acid, can insert itself into the lipid bilayer. acs.org This insertion can perturb the membrane, affecting its fluidity and organization. acs.org
Molecular dynamics simulations and spectroscopic studies have provided detailed insights into these interactions. researchgate.net Calcium ions themselves play a crucial role in interacting with lipid membranes, with the ability to bind to the phosphate (B84403) groups of phospholipids (B1166683) and cluster lipid molecules. researchgate.net The binding of Ca2+ to lipid membranes is concentration-dependent and involves multiple types of binding sites. researchgate.net The presence of cations like calcium can also induce dehydration of the lipid molecules, which in turn affects membrane fluidity. researchgate.net
This compound Influence on Membrane Permeability and Integrity
The insertion of laurate into the lipid bilayer can increase membrane permeability. acs.orgacs.org At lower concentrations, laurate is thought to have a paracellular effect, potentially opening tight junctions between cells. acs.org At higher concentrations, it can cause more significant membrane disruption and damage. acs.org This increased permeability can allow for the passage of molecules that would normally be excluded by the membrane. acs.org
The integrity of the cell membrane is crucial for maintaining the distinct ionic compositions of the intracellular and extracellular fluids. researchgate.net An increase in membrane permeability can disrupt this balance, leading to changes in cellular function. nih.gov For instance, an influx of calcium ions due to increased permeability can trigger various cellular pathways. nih.gov
Molecular Docking and Binding Studies of this compound with Proteins and Enzymes
Molecular docking is a computational technique used to predict how a ligand, such as laurate, might bind to a protein or enzyme. nih.gov This method helps in understanding the specific interactions at the molecular level, including the identification of binding sites and the estimation of binding affinity. nih.govaimspress.com
Calcium ions are known to bind to specific sites on proteins, often involving the carboxylate groups of glutamate (B1630785) and aspartate residues, and can play a role in stabilizing the protein structure. researchgate.net The binding of calcium can influence the protein's activity and its interaction with other molecules. researchgate.netnih.gov For example, in some enzymes like trypsin, calcium binding is known to enhance catalytic activity and stability. researchgate.net Computational studies, such as molecular docking and molecular dynamics simulations, can be used to investigate the binding of calcium and other ligands to proteins and predict their effects on protein structure and function. aimspress.com
This compound Influence on Crystallization Processes of Inorganic Salts (e.g., CaCO3)
This compound can significantly influence the crystallization of inorganic salts, most notably calcium carbonate (CaCO3). The presence of additives like laurate during the crystallization process can affect the crystal's size, morphology, and even the specific crystalline form (polymorph) that is produced. researchgate.netresearchgate.net
Table 2: Effects of Lauric Acid/Laurate on CaCO3 Crystallization
| Parameter | Observation | Reference |
| Polymorph Selection | Promotes the formation of the vaterite and aragonite phases over calcite. | researchgate.netresearchgate.net |
| Particle Size | Can lead to a reduction in the average particle size of the crystals. | researchgate.net |
| Morphology | Leads to the formation of different crystal shapes, such as rosette-shaped aragonite. | researchgate.net |
| Surface Properties | Can modify the surface from hydrophilic to hydrophobic. | researchgate.net |
The ability of laurate to modify crystallization is attributed to its interaction with the crystal lattice. The carboxylate headgroup of the laurate can interact with the calcium ions in the lattice, while the hydrophobic tail alters the surface energy of the crystal. This mechanism is utilized in various applications, including the synthesis of specialized materials and potentially in preventing the formation of scale in industrial processes. mdpi.commdpi.com
Future Directions and Uncharted Territories in Calcium Laurate Research
Integration of Artificial Intelligence and Machine Learning in Calcium Laurate Material Design and Prediction
The paradigm of materials discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML), shifting from traditional trial-and-error experimentation to predictive, data-driven design. mdpi.comresearchgate.net These computational tools can analyze vast datasets to uncover complex relationships between material structure, composition, and properties, thereby accelerating the development of novel materials with optimized features. mdpi.comarxiv.org For this compound, this approach holds immense potential to unlock next-generation functionalities.
Future research will likely focus on developing ML models to predict the performance of this compound in various matrices. For instance, in polymer science, AI algorithms could predict the synergistic effects of this compound with other additives, such as zinc salts or pentaerythritol, to optimize thermal stabilization in PVC without extensive empirical testing. ijarse.com By feeding the system data on composition, processing temperatures, and desired outcomes (e.g., color stability, degradation time), ML can identify optimal formulations more efficiently. mdpi.com
Key Areas for AI/ML Integration:
Formulation Optimization: Predicting the optimal concentration of this compound in complex blends (e.g., PVC stabilizers, lubricants) to maximize performance and cost-effectiveness. ijarse.combaerlocher.com
Property Prediction: Forecasting the thermal properties (melting point, latent heat) of this compound-based PCMs for energy storage applications. mdpi.com
Inverse Design: Generating novel composite material designs incorporating this compound to achieve specific, high-performance targets for niche applications. arxiv.org
High-Throughput Screening: Virtually screening potential co-additives or modifications to this compound to identify synergistic or antagonistic interactions. mdpi.com
Exploration of this compound in Niche High-Performance Applications and Niche Material Science
Beyond its conventional uses, this compound is poised for exploration in several high-performance niche areas, driven by its unique physicochemical properties.
One promising frontier is in smart materials . These are materials designed to respond to environmental stimuli like pH or temperature. jpdent.org Research has shown that the bactericidal activity of this compound is pH-dependent, increasing under acidic conditions. jst.go.jpnih.gov This property could be harnessed to develop "smart" antimicrobial surfaces or packaging materials that activate in response to pH changes caused by bacterial growth. Similarly, its role in smart composites that release calcium ions to counteract demineralization could be further explored in dental and biomedical applications. jpdent.org
In the realm of thermal energy storage , this compound is a component of interest for phase change materials (PCMs). researchgate.net Future research could focus on nano-encapsulation techniques to improve its thermal reliability and conductivity. acs.orgresearchgate.net For instance, creating core-shell microcapsules with a this compound-based core and a robust, thermally conductive shell (e.g., calcium carbonate or silica) could lead to highly efficient and durable PCMs for applications in buildings, electronics cooling, and solar energy systems. mdpi.comacs.org
Nanotechnology offers another avenue for high-performance applications. The hydrophobic nature of this compound can be utilized to create superhydrophobic surfaces when combined with other materials. mdpi.comresearchgate.net Research into its use for modifying nanoparticles could lead to advanced oil sorbents for environmental remediation or specialized fillers for polymer nanocomposites with enhanced mechanical and barrier properties. researchgate.netakjournals.com In drug delivery, its properties as an emulsifier and stabilizer could be leveraged in the formulation of nanoemulsions and nanocarriers for targeted therapeutic release. researchgate.netmonash.edu
Potential Niche Applications:
Smart Antimicrobial Coatings: pH-responsive coatings for medical devices or food packaging. jst.go.jpakjournals.com
Advanced Phase Change Materials: Nano-encapsulated this compound for high-efficiency thermal energy storage. researchgate.net
Superhydrophobic Surfaces: Use in combination with nanoparticles to create water-repellent coatings for construction and textiles. mdpi.com
Environmental Remediation: Development of this compound-modified sorbents for oil spill cleanup. researchgate.net
Polymer Nanocomposites: As a surface modifier for fillers to improve dispersion and interfacial adhesion in high-strength polymers.
Interdisciplinary Research Synergies for this compound-Based Systems
The full potential of this compound can be unlocked through collaborations that bridge disparate scientific disciplines. The complexity of modern materials challenges necessitates a multi-faceted approach, combining expertise from chemistry, materials science, engineering, biology, and computational science.
A prime example lies at the intersection of materials science and civil engineering . The use of this compound as a hydrophobic admixture in cement paste to improve durability is an established concept. mdpi.com Future interdisciplinary work could involve computational modeling (civil engineering) to predict the long-term performance of these materials under various environmental stressors, while materials scientists work on optimizing the formulation by combining this compound with other nanomaterials like nano silica (B1680970) for synergistic effects on strength and water repellency. mdpi.com
In the biomedical field, a synergy between chemistry, nanotechnology, and medicine is crucial. Chemists can synthesize and functionalize this compound-based nanoparticles, while nanotechnologists can develop methods for their encapsulation and integration into drug delivery systems. researchgate.netmdpi.com Medical researchers can then evaluate the efficacy and biocompatibility of these systems for targeted therapies, such as pH-triggered drug release in acidic tumor microenvironments. researchgate.net
Furthermore, the study of supramolecular assemblies, where molecules are organized into complex structures through non-covalent interactions, represents a rich interdisciplinary field for chemistry and biology . researchgate.net Investigating how this compound interacts with other amphiphilic molecules to form vesicles or micelles could lead to new systems for drug delivery or catalysis, mimicking biological processes. researchgate.net
Advanced Characterization Techniques for In-Operando Studies of this compound Behavior
To design better materials, a fundamental understanding of how they function in real-time under operational conditions is essential. In-operando characterization techniques, which allow for the real-time analysis of a material's properties while it is functioning, are poised to provide unprecedented insights into the behavior of this compound. mdpi.comacs.org
For instance, in its role as a PVC stabilizer, the exact mechanism of how this compound interacts with zinc chloride to prevent degradation is a key area of study. ijarse.competer-greven.de Future research could employ operando spectroscopic techniques like Fourier Transform Infrared (FTIR) or Raman spectroscopy during polymer processing. mdpi.comresearchgate.net This would allow researchers to track the chemical changes and formation of intermediate species in real-time, providing direct evidence of the stabilization mechanism and enabling the design of more effective stabilizer packages. mdpi.com
When this compound is used as a PCM, its phase transition behavior is critical. Advanced X-ray techniques like in-situ X-ray Diffraction (XRD) could be used to monitor the crystalline structure changes during melting and solidification cycles. acs.org This can reveal information about phase segregation or degradation over time, which is vital for assessing the long-term reliability of PCM-based energy storage systems. researchgate.net
Furthermore, the application of advanced microscopy, such as in-situ Transmission Electron Microscopy (TEM) , could visualize the nano-level structural evolution of this compound-based composites. acs.org For example, observing how this compound-coated nanoparticles disperse within a polymer matrix during melt processing could provide critical data for improving nanocomposite manufacturing.
Proposed In-Operando Studies:
| Technique | Application of this compound | Potential Insights |
|---|---|---|
| Operando FTIR/Raman Spectroscopy | PVC Stabilization | Real-time tracking of chemical reactions, identification of intermediates, and understanding of synergistic stabilization mechanisms. mdpi.comresearchgate.net |
| In-Situ X-Ray Diffraction (XRD) | Phase Change Materials | Monitoring of crystalline phase changes during thermal cycling, assessment of thermal reliability and stability. acs.org |
| Operando Electron Microscopy (TEM/SEM) | Polymer Composites | Visualization of nanoparticle dispersion, interfacial interactions, and structural changes during processing or stress. acs.org |
| In-Situ Atomic Force Microscopy (AFM) | Hydrophobic Coatings | Real-time observation of surface morphology changes and interaction with water at the nanoscale. mdpi.com |
By employing these advanced techniques, researchers can move beyond static characterization and gain a dynamic understanding of this compound's function, paving the way for rational design and the creation of next-generation materials.
Q & A
Basic Research Question
- Structural Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate-Ca²⁺ bonding (peaks ~1540 cm⁻¹) and X-ray diffraction (XRD) for crystallinity verification .
- Thermal Stability : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (typically 250–300°C for fatty acid salts) .
- Report deviations from expected spectra and correlate with synthesis conditions .
How can researchers resolve contradictions in reported solubility data for this compound?
Advanced Research Question
Discrepancies often arise from solvent polarity, temperature, and ion concentration variations. Methodological approaches include:
- Standardizing solvent systems (e.g., water-ethanol gradients) and reporting ionic strength .
- Replicating prior studies with controlled variables and statistical validation (e.g., ANOVA for inter-lab comparisons) .
- Discuss contradictions in the context of measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
What computational models are suitable for studying this compound’s interaction with biomembranes?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM or GROMACS to model lipid bilayer interactions, focusing on laurate chain penetration and calcium ion dissociation .
- Density Functional Theory (DFT) : Calculate binding energies between Ca²⁺ and laurate anions to predict stability under physiological conditions .
- Validate models with experimental data (e.g., Langmuir monolayer studies) .
How should researchers design experiments to investigate this compound’s role in lipid crystallization?
Intermediate Research Question
- Controlled Crystallization : Use polarized light microscopy to monitor crystal morphology in lipid matrices (e.g., cocoa butter) seeded with this compound .
- Quantify nucleation rates via Avrami kinetics and correlate with laurate concentration (0.1–5 wt%) .
- Compare with alternative nucleating agents (e.g., calcium palmitate) to assess specificity .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Label containers with hazard information (e.g., eye/skin irritant) and store in airtight, non-reactive containers .
- Use fume hoods for synthesis and provide emergency eyewash stations .
- Train personnel in spill management and contaminated clothing disposal .
How can researchers validate this compound’s purity without advanced instrumentation?
Basic Research Question
- Qualitative Tests : Perform soap precipitation tests (e.g., reaction with MgSO₄ to detect unreacted laurate) .
- Titration : Use acid-base titration to quantify free fatty acid content, ensuring <2% residual lauric acid .
- Cross-validate with melting point consistency (±1°C deviation) .
What strategies mitigate batch-to-batch variability in this compound synthesis?
Intermediate Research Question
- Standardize raw material sources (e.g., lauric acid ≥98% purity) and pre-dry calcium salts .
- Implement real-time pH monitoring to maintain reaction consistency (pH 8–10) .
- Use design-of-experiment (DoE) approaches to identify critical variables (e.g., mixing efficiency) .
How should conflicting data on this compound’s antimicrobial efficacy be addressed?
Advanced Research Question
- Re-evaluate experimental conditions (e.g., microbial strains, culture media, and contact time) .
- Apply log-reduction assays with standardized inoculum sizes (e.g., 10⁶ CFU/mL) and statistical power analysis .
- Compare mechanistic hypotheses (e.g., membrane disruption vs. ion chelation) using TEM imaging .
What methodologies are recommended for studying this compound’s environmental persistence?
Advanced Research Question
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure half-life in aqueous systems .
- Adsorption Studies : Conduct batch experiments with soil/organic matter and analyze via LC-MS to track laurate leaching .
- Model ecotoxicity using Daphnia magna or algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
